(Rac)-3-Hydroxyphenylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31932-87-3 | |
| Record name | (�±)-3-Hydroxyphenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Rac)-3-Hydroxyphenylglycine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial tool in neuroscience research. As a racemic mixture, it contains equal amounts of the (R)- and (S)-enantiomers. The biological activity is primarily attributed to the (S)-enantiomer, (S)-3-Hydroxyphenylglycine, which is a potent and selective agonist of the Group I metabotropic glutamate receptor 1 (mGluR1).[1] This property makes it an invaluable pharmacological agent for studying the physiological and pathological roles of mGluR1 signaling in the central nervous system, including its involvement in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Properties and Structure
This compound is a derivative of glycine with a 3-hydroxyphenyl substituent on the alpha-carbon. Its structure features a chiral center, leading to the existence of two enantiomers.
Structure
-
IUPAC Name : (2RS)-2-amino-2-(3-hydroxyphenyl)acetic acid
-
Key Functional Groups : Carboxylic acid, amine, phenol, and a chiral center.
-
Stereochemistry : As a racemic mixture, it consists of an equimolar mixture of (2R)-2-amino-2-(3-hydroxyphenyl)acetic acid and (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 223-229 °C (for (S)-enantiomer) | [1] |
| Boiling Point | Data not available | |
| Solubility | DMSO: 18.18 mg/mL (108.76 mM) (with ultrasonic and pH adjustment to 9) H₂O: 10 mg/mL (59.82 mM) (with ultrasonic and heating to 60°C) | [2] |
| pKa | Data not available (predicted values for amino acids are typically ~2 for the carboxylic acid and ~9-10 for the amino group) | |
| LogP | -2.1 (Predicted) | [3] |
| Appearance | Off-white to gray solid | [1][2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanol
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature below 20°C with an ice bath.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Hydrolysis of the α-aminonitrile:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
-
-
Isolation and Purification:
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the amino acid.
-
Filter the crude product and wash it with cold water and then diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Purification by Column Chromatography
For higher purity, column chromatography can be employed.
Materials:
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small percentage of acetic acid or ammonia to improve peak shape)
-
Crude this compound
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound.
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Expected Chemical Shifts (in D₂O, approximate):
-
Aromatic protons (on the 3-hydroxyphenyl ring): δ 6.8-7.3 ppm (complex multiplet)
-
α-proton (methine proton): δ ~4.5-5.0 ppm (singlet or multiplet depending on coupling)
-
-
The protons of the amine and carboxylic acid groups may be exchanged with D₂O and therefore not be visible or appear as a broad singlet. The phenolic proton will also exchange. In DMSO-d₆, these exchangeable protons would be observable.
-
Integrate the peaks to confirm the proton ratios.
-
Biological Activity and Signaling Pathways
(S)-3-Hydroxyphenylglycine, one of the enantiomers in the racemic mixture, is a selective agonist for the Group I metabotropic glutamate receptor, mGluR1.[1] Group I mGluRs, which also include mGluR5, are G-protein coupled receptors that are linked to the activation of phospholipase C (PLC).
mGluR1 Signaling Pathway
Activation of mGluR1 by an agonist like (S)-3-Hydroxyphenylglycine initiates a cascade of intracellular events.
Caption: mGluR1 signaling cascade initiated by (S)-3-Hydroxyphenylglycine.
Experimental Workflow: Induction of mGluR-Dependent Long-Term Depression (LTD)
This compound, often in the form of its more potent analog (RS)-3,5-Dihydroxyphenylglycine (DHPG), is widely used to chemically induce a form of synaptic plasticity known as long-term depression (LTD) in vitro. This is a valuable tool for studying the molecular mechanisms of synaptic strength modification.
Experimental Workflow Diagram
Caption: Workflow for an in vitro mGluR-LTD experiment.
Detailed Protocol for In Vitro LTD Induction
This protocol is adapted from studies using the related compound DHPG to induce mGluR-LTD in hippocampal slices.
Materials:
-
Hippocampal slices (e.g., from rat or mouse)
-
Artificial cerebrospinal fluid (ACSF)
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Electrophysiology recording setup (including perfusion system, recording chamber, electrodes, amplifier, and data acquisition system)
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant flow rate.
-
Obtain stable baseline recordings of synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes by stimulating afferent fibers (e.g., Schaffer collaterals) and recording from the dendritic region of pyramidal neurons (e.g., stratum radiatum of CA1).
-
-
LTD Induction:
-
Switch the perfusion to ACSF containing a final concentration of 50-100 µM this compound. The optimal concentration may need to be determined empirically.
-
Apply the agonist for a defined period, typically 5-20 minutes.
-
-
Washout and Post-Induction Recording:
-
Switch the perfusion back to the standard ACSF to wash out the drug.
-
Continue recording synaptic responses for at least 60 minutes to determine if a stable depression of synaptic strength (LTD) has been induced.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSPs.
-
Normalize the responses to the pre-drug baseline period.
-
LTD is considered successfully induced if there is a significant and lasting reduction in the synaptic response after the drug application compared to the baseline.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR1 in the central nervous system. Its ability to selectively activate this receptor allows for the targeted study of downstream signaling pathways and their influence on synaptic function. The information and protocols provided in this guide are intended to support researchers in the effective use of this compound in their experimental designs. As with any experimental work, optimization of protocols for specific laboratory conditions and research questions is recommended.
References
- 1. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 3. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Racemic 3-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing racemic 3-Hydroxyphenylglycine (3-HPG), a non-proteinogenic amino acid of interest in pharmaceutical research and development. The document details the core chemical principles, experimental protocols, and quantitative data associated with the most common and effective synthesis routes.
Introduction
3-Hydroxyphenylglycine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both a hydroxyl and an amino group on a phenylglycine backbone, makes it a versatile synthon for introducing specific functionalities into target molecules. This guide focuses on two classical and robust methods for the preparation of racemic 3-HPG: the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are well-established in the field of amino acid chemistry and can be readily adapted for the synthesis of 3-HPG from the commercially available starting material, 3-hydroxybenzaldehyde.
Core Synthesis Methodologies
The synthesis of racemic 3-Hydroxyphenylglycine primarily relies on two well-established multicomponent reactions that allow for the efficient construction of the α-amino acid scaffold.
Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde, ammonia, and a cyanide source.[1][2] In the context of racemic 3-HPG synthesis, the process commences with the reaction of 3-hydroxybenzaldehyde with ammonia and a cyanide salt (such as potassium or sodium cyanide) to form an α-aminonitrile intermediate. This intermediate is then subjected to hydrolysis to yield the final amino acid.[1][2]
The Strecker synthesis proceeds through two key stages:
-
Formation of α-(3-Hydroxyphenyl)aminoacetonitrile: 3-Hydroxybenzaldehyde first reacts with ammonia to form an imine. A cyanide ion then attacks the iminium ion to form the α-aminonitrile.[2][3]
-
Hydrolysis to Racemic 3-Hydroxyphenylglycine: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding racemic 3-Hydroxyphenylglycine.[1]
Step 1: Synthesis of α-(3-Hydroxyphenyl)aminoacetonitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Ammonium chloride (1.2 equivalents) is added to the potassium cyanide solution, and the mixture is stirred until all solids are dissolved.
-
3-Hydroxybenzaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol and added dropwise to the cold cyanide/ammonium chloride solution over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The resulting precipitate, α-(3-hydroxyphenyl)aminoacetonitrile, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Hydrolysis to Racemic 3-Hydroxyphenylglycine
-
The crude α-(3-hydroxyphenyl)aminoacetonitrile is suspended in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).
-
The mixture is heated to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature.
-
If acidic hydrolysis was performed, the solution is concentrated under reduced pressure. The residue is redissolved in a minimum amount of water and the pH is adjusted to the isoelectric point of 3-hydroxyphenylglycine (approximately pH 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
If basic hydrolysis was performed, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point.
-
The precipitated racemic 3-Hydroxyphenylglycine is collected by filtration, washed with cold water and then ethanol, and dried.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | General Knowledge |
| Key Reagents | KCN (or NaCN), NH₄Cl | [1][2] |
| Reaction Temperature (Step 1) | 0 °C to Room Temperature | General Knowledge |
| Reaction Time (Step 1) | 12 - 24 hours | General Knowledge |
| Hydrolysis Conditions (Step 2) | Reflux in 6M HCl or 4M NaOH | [1] |
| Reaction Time (Step 2) | 4 - 8 hours | General Knowledge |
| Overall Yield | 60 - 80% (estimated) | General Knowledge |
Note: The provided yield is an estimate based on typical Strecker syntheses of analogous compounds. Actual yields may vary depending on specific reaction conditions and purification procedures.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[3][4] This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate to form a 5-substituted hydantoin.[3][4] Subsequent hydrolysis of the hydantoin yields the desired amino acid.
The Bucherer-Bergs synthesis for racemic 3-HPG can be divided into two main steps:
-
Formation of 5-(3-Hydroxyphenyl)hydantoin: 3-Hydroxybenzaldehyde reacts with potassium cyanide and ammonium carbonate in a suitable solvent (often a mixture of ethanol and water) to form the hydantoin intermediate.[3][4]
-
Hydrolysis to Racemic 3-Hydroxyphenylglycine: The 5-(3-hydroxyphenyl)hydantoin is then hydrolyzed, typically under strong basic conditions, to open the hydantoin ring and form the sodium salt of the amino acid. Acidification to the isoelectric point then precipitates the racemic 3-Hydroxyphenylglycine.[5]
Step 1: Synthesis of 5-(3-Hydroxyphenyl)hydantoin
-
In a pressure vessel or a sealed flask, 3-hydroxybenzaldehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) are combined in a mixture of ethanol and water (e.g., 1:1 v/v).
-
The vessel is securely sealed and heated to 60-80 °C with stirring for 6-12 hours.
-
After cooling to room temperature, the reaction mixture is often diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 6.
-
The precipitated 5-(3-hydroxyphenyl)hydantoin is collected by filtration, washed with cold water, and dried.
Step 2: Hydrolysis to Racemic 3-Hydroxyphenylglycine
-
The 5-(3-hydroxyphenyl)hydantoin is suspended in an aqueous solution of a strong base, such as 2-4 M sodium hydroxide.[5]
-
The mixture is heated to reflux for 12-24 hours, or until the hydrolysis is complete.
-
The reaction mixture is cooled, and any insoluble material is removed by filtration.
-
The clear filtrate is then carefully acidified with a mineral acid (e.g., concentrated HCl) to the isoelectric point of 3-hydroxyphenylglycine (around pH 6).
-
The resulting precipitate of racemic 3-Hydroxyphenylglycine is collected by filtration, washed with cold water, and dried.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | General Knowledge |
| Key Reagents | KCN, (NH₄)₂CO₃ | [3][4] |
| Reaction Temperature (Step 1) | 60 - 80 °C | General Knowledge |
| Reaction Time (Step 1) | 6 - 12 hours | General Knowledge |
| Hydrolysis Conditions (Step 2) | Reflux in 2-4 M NaOH | [5] |
| Reaction Time (Step 2) | 12 - 24 hours | General Knowledge |
| Overall Yield | 50 - 75% (estimated) | General Knowledge |
Note: The provided yield is an estimate based on typical Bucherer-Bergs syntheses. Actual yields can be influenced by the specific reaction conditions and the efficiency of both the hydantoin formation and hydrolysis steps.
Comparison of Synthesis Methods
| Feature | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Materials | 3-Hydroxybenzaldehyde, Cyanide Source, Ammonia Source | 3-Hydroxybenzaldehyde, Cyanide Source, Ammonium Carbonate |
| Intermediates | α-Aminonitrile | 5-Substituted Hydantoin |
| Number of Steps | Two (Aminonitrile formation, Hydrolysis) | Two (Hydantoin formation, Hydrolysis) |
| Reaction Conditions | Milder initial step, strong hydrolysis | Elevated temperature/pressure for hydantoin formation, strong hydrolysis |
| Reagent Handling | Requires handling of ammonia | Uses solid ammonium carbonate |
| Potential Byproducts | Amine and nitrile-related impurities | Hydantoin-related impurities |
Conclusion
The Strecker and Bucherer-Bergs syntheses represent two highly effective and versatile methods for the laboratory-scale and potentially industrial-scale production of racemic 3-Hydroxyphenylglycine. Both pathways utilize the readily available starting material, 3-hydroxybenzaldehyde, and proceed through well-understood chemical transformations. The choice between the two methods may depend on factors such as available equipment (e.g., for pressure reactions in the Bucherer-Bergs synthesis), desired reaction conditions, and familiarity with the handling of specific reagents. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important amino acid derivative. Further optimization of reaction parameters may lead to improved yields and purity of the final product.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Hydroxyphenylglycine: From Discovery to Application
An examination of the synthesis, molecular interactions, and therapeutic potential of a key metabotropic glutamate receptor agonist.
Abstract
3-Hydroxyphenylglycine, particularly its (S)-enantiomer, is a notable non-proteinogenic amino acid that has garnered significant attention within the fields of neuroscience and medicinal chemistry. Its importance stems from its activity as a selective agonist for group I metabotropic glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity and neuronal excitability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 3-hydroxyphenylglycine, with a focus on its application as a research tool and its potential as a lead compound in drug development.
Introduction: Discovery and Historical Context
The exploration of phenylglycine derivatives as pharmacologically active agents has been a continuous effort in medicinal chemistry. While the precise first synthesis of 3-hydroxyphenylglycine is not prominently documented in readily available historical records, its significance emerged with the growing understanding of the physiological roles of metabotropic glutamate receptors in the late 20th century. The development of selective agonists and antagonists for these receptors became a critical endeavor for elucidating their function. Phenylglycine derivatives were identified as a promising class of compounds for this purpose[1].
The focus on specific isomers, such as 3-hydroxyphenylglycine, and ultimately its enantiomers, was driven by the need for more selective pharmacological tools to differentiate between the various mGluR subtypes. The discovery that the (S)-enantiomer of 3-hydroxyphenylglycine is a potent agonist at group I mGluRs marked a significant step in this direction, enabling more precise investigations into the roles of mGluR1 and mGluR5[2][3]. While its dihydroxylated analog, (S)-3,5-dihydroxyphenylglycine (DHPG), was later developed and found to be a more potent and widely used group I mGluR agonist, the study of 3-hydroxyphenylglycine laid important groundwork in understanding the structure-activity relationships of phenylglycine-based mGluR ligands[4][5].
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Hydroxyphenylglycine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| CAS Number | 71301-82-1 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (up to 50 mM) | [3] |
| Purity | ≥99% | [3] |
Synthesis of (S)-3-Hydroxyphenylglycine
The synthesis of enantiomerically pure (S)-3-hydroxyphenylglycine is crucial for its use as a selective pharmacological tool. While various methods for the synthesis of phenylglycine derivatives exist, enantioselective approaches are necessary to isolate the biologically active (S)-isomer.
General Synthetic Strategies
Historically, the synthesis of p-hydroxyphenylglycine, a related compound, has been approached through several methods, including the Strecker synthesis and the Bucherer-Bergs reaction, often followed by resolution of the racemic mixture[6]. These classical methods, however, can be inefficient and may require the use of toxic reagents.
Modern approaches to the synthesis of hydroxyphenylglycines often involve more stereoselective methods. One common strategy involves the asymmetric catalytic hydrogenation of a suitable precursor. Another approach is the enzymatic resolution of a racemic mixture of a phenylglycine derivative.
Detailed Experimental Protocol: Asymmetric Synthesis (Hypothetical)
Scheme 1: Hypothetical Asymmetric Synthesis of (S)-3-Hydroxyphenylglycine
Caption: Hypothetical workflow for the asymmetric synthesis of (S)-3-Hydroxyphenylglycine.
Materials:
-
3-Hydroxybenzaldehyde
-
N-(tert-Butoxycarbonyl)glycine ethyl ester
-
Base (e.g., sodium ethoxide)
-
Chiral rhodium catalyst (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand like (R)-BINAP)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the dehydroamino acid precursor: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde and N-(tert-butoxycarbonyl)glycine ethyl ester in an anhydrous solvent. Add a base and stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC). Quench the reaction, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the dehydroamino acid ester.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the dehydroamino acid ester and the chiral rhodium catalyst in an anhydrous solvent. Purge the reactor with hydrogen gas and then pressurize to the desired pressure. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Deprotection: Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure. Dissolve the crude product in a suitable solvent and add hydrochloric acid. Heat the mixture to reflux to effect both the hydrolysis of the ester and the removal of the Boc protecting group.
-
Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of 3-hydroxyphenylglycine to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain (S)-3-hydroxyphenylglycine. The enantiomeric excess can be determined by chiral HPLC.
Biological Activity and Mechanism of Action
(S)-3-Hydroxyphenylglycine is a selective agonist for group I metabotropic glutamate receptors, which include mGluR1 and mGluR5. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.
Quantitative Agonist Profile
The agonist activity of (S)-3-hydroxyphenylglycine at group I mGluRs has been characterized in various studies. Although a precise EC50 value for (S)-3-hydroxyphenylglycine at mGluR1 and mGluR5 is not consistently reported across the literature, it is established as a potent agonist for mGluR1[2]. For comparison, the related compound (R,S)-4-carboxy-3-hydroxyphenylglycine acts as an agonist at mGluR2 with an EC50 of 48 ± 5 µM, while (R)-3-hydroxyphenylglycine is also an agonist at mGluR2 with an EC50 of 451 ± 93 µM[7]. The dihydroxylated analog, (S)-3,5-DHPG, exhibits Ki values of 0.9 µM and 3.9 µM for mGluR1a and mGluR5a, respectively[8].
| Compound | Receptor Subtype | Activity | Potency (EC₅₀ or Kᵢ) | Reference |
| (S)-3-Hydroxyphenylglycine | mGluR1 | Agonist | Potent (specific value not consistently reported) | [2] |
| (S)-3-Hydroxyphenylglycine | mGluR5 | Agonist | (Specific value not consistently reported) | |
| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | 451 ± 93 µM | [7] |
| (S)-3,5-DHPG | mGluR1a | Agonist | Kᵢ = 0.9 µM | [8] |
| (S)-3,5-DHPG | mGluR5a | Agonist | Kᵢ = 3.9 µM | [8] |
Signaling Pathway
Group I mGluRs are coupled to the Gq/G11 family of G-proteins. Upon activation by an agonist such as (S)-3-hydroxyphenylglycine, the G-protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). These signaling events can lead to a variety of downstream effects, including the modulation of ion channels, gene expression, and protein synthesis, ultimately influencing neuronal excitability and synaptic plasticity.
Caption: Signaling pathway of group I metabotropic glutamate receptors activated by (S)-3-Hydroxyphenylglycine.
Applications in Research and Drug Development
As a selective agonist for group I mGluRs, (S)-3-hydroxyphenylglycine is a valuable tool for researchers investigating the roles of these receptors in various physiological and pathological processes. Its use has contributed to the understanding of synaptic plasticity, learning and memory, and the pathophysiology of neurological and psychiatric disorders.
While more potent and selective compounds have since been developed, the foundational research involving 3-hydroxyphenylglycine and its analogs has paved the way for the development of novel therapeutic agents targeting group I mGluRs for conditions such as anxiety, depression, and neurodegenerative diseases.
Conclusion
3-Hydroxyphenylglycine, particularly its (S)-enantiomer, holds a significant place in the study of metabotropic glutamate receptors. Its discovery and characterization as a group I mGluR agonist have provided researchers with a crucial tool to unravel the complex signaling pathways governed by these receptors. While challenges remain in fully elucidating its historical origins and developing optimized synthetic protocols, its contribution to neuroscience and drug discovery is undeniable. Future research may continue to build upon the foundational knowledge gained from studying this important molecule to develop novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
(Rac)-3-Hydroxyphenylglycine: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (Rac)-3-Hydroxyphenylglycine and Metabotropic Glutamate Receptors
This compound is a racemic mixture of (S)-3-Hydroxyphenylglycine and (R)-3-Hydroxyphenylglycine. Its primary pharmacological activity resides in the (S)-enantiomer, which is a potent and selective agonist for the metabotropic glutamate receptor subtype 1 (mGluR1).[1][3][4] mGluRs are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptically located and coupled to Gi/o, leading to the inhibition of adenylyl cyclase.
(S)-3-Hydroxyphenylglycine's selectivity for mGluR1 places it within the Group I category of mGluR agonists.
Pharmacological Profile and Quantitative Data
While specific Ki values for the binding of (Rac)-3-HPG and its enantiomers to various mGluR subtypes are not consistently reported in the literature, functional assay data provides insight into their activity. The (S)-enantiomer is a potent agonist at mGluR1 with no significant activity at mGluR2 or mGluR4.[1][2] The activity of related phenylglycine derivatives can provide a contextual understanding of their potency. For instance, the closely related compound (S)-3,5-dihydroxyphenylglycine (DHPG) is a potent Group I mGluR agonist.[5]
Table 1: Pharmacological Activity of (S)-3-Hydroxyphenylglycine and Related Compounds at mGluR Subtypes
| Compound | Receptor Subtype | Assay Type | Activity | Potency (EC50/IC50) | Reference |
| (S)-3-Hydroxyphenylglycine | mGluR1 | Functional Assays | Agonist | Potent (Specific value not cited) | [1][2] |
| mGluR2 | Functional Assays | No effect | - | [1][2] | |
| mGluR4 | Functional Assays | No effect | - | [1][2] | |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Phosphoinositide Hydrolysis | Antagonist | IC50: 15 ± 3 µM | |
| mGluR2 | cAMP Formation | Agonist | EC50: 21 ± 4 µM | ||
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Phosphoinositide Hydrolysis | Antagonist | KB: 29 µM | [6] |
| (S)-3,5-Dihydroxyphenylglycine (DHPG) | mGluR1 | Current Response (Oocytes) | Agonist | Potent (Slightly lower than ACPD) | [5] |
Note: The table includes data on related phenylglycine derivatives to provide a broader pharmacological context due to the limited availability of specific quantitative data for this compound.
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound, through its active (S)-enantiomer, is the activation of mGluR1. This initiates a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.
Canonical Gq/PLC Signaling Pathway
Activation of mGluR1 by (S)-3-HPG leads to the dissociation of the Gq/G11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
Downstream Effects of mGluR1 Activation
The initial signaling events lead to a variety of downstream cellular responses:
-
Modulation of Ion Channels: Activated PKC can phosphorylate various ion channels, altering their activity and leading to changes in neuronal excitability. For example, mGluR1 activation can lead to the inhibition of certain potassium channels, resulting in neuronal depolarization.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gq pathway can intersect with the MAPK/ERK pathway, leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase). This pathway is crucial for regulating gene expression and synaptic plasticity.
-
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: mGluR1 activation can also lead to the activation of the PI3K/Akt signaling cascade, which is involved in cell survival and protein synthesis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of (Rac)-3-HPG and its enantiomers for mGluR subtypes.
Materials:
-
Cell membranes prepared from cells expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]quisqualate for Group I mGluRs).
-
Test compounds: (Rac)-3-HPG, (S)-3-HPG, (R)-3-HPG.
-
Non-specific binding control (e.g., a high concentration of glutamate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Turnover Assay (Inositol Phosphate Accumulation)
This functional assay measures the agonist activity of a compound at Gq-coupled receptors like mGluR1.
Objective: To determine the potency (EC50) and efficacy of (Rac)-3-HPG and its enantiomers in stimulating phosphoinositide hydrolysis via mGluR1.
Materials:
-
Cells expressing mGluR1 (e.g., CHO or HEK293 cells).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds: (Rac)-3-HPG, (S)-3-HPG, (R)-3-HPG.
-
Agonist control (e.g., glutamate).
-
Dowex anion-exchange resin.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.
-
Stimulation: Add varying concentrations of the test compound or a known agonist and incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.
-
Lysis and Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Chromatography: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography (e.g., a Dowex column).
-
Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Conclusion
This compound, primarily through its (S)-enantiomer, serves as a valuable pharmacological tool for investigating the role of mGluR1 in the central nervous system. Its mechanism of action is centered on the activation of the Gq/PLC signaling cascade, leading to a multitude of downstream effects that modulate neuronal function. While a more detailed quantitative characterization of its binding and functional potencies across all mGluR subtypes would be beneficial, the existing data clearly establish it as a selective Group I mGluR agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the therapeutic potential of targeting mGluR1 with compounds like (S)-3-Hydroxyphenylglycine.
References
- 1. (S)-3-Hydroxyphenylglycine | CAS 71301-82-1 | (S)-3H-PG | Tocris Bioscience [tocris.com]
- 2. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (Rac)-3-Hydroxyphenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (Rac)-3-Hydroxyphenylglycine, a molecule of significant interest in pharmaceutical research. Due to the limited availability of experimental spectra for the 3-hydroxy isomer, this document presents data for the structurally analogous compound, (Rac)-4-Hydroxyphenylglycine. The spectroscopic behaviors of these isomers are expected to be broadly similar, with predictable variations arising from the differing substitution patterns on the phenyl ring. The methodologies detailed herein are directly applicable to the analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (Rac)-4-Hydroxyphenylglycine. These values serve as a reference point for the characterization of the 3-hydroxy isomer.
Table 1: ¹H NMR Spectral Data of 4-Hydroxyphenylglycine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.2-7.4 | d | 2H, Aromatic (ortho to CH) |
| ~6.7-6.9 | d | 2H, Aromatic (ortho to OH) |
| ~5.1 | s | 1H, α-CH |
| ~3.5 | br s | 3H, -NH₃⁺, -OH |
Note: Spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts can vary depending on the solvent and pH.
Table 2: ¹³C NMR Spectral Data of 4-Hydroxyphenylglycine
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxyl) |
| ~155-160 | C-OH (Aromatic) |
| ~128-132 | CH (Aromatic, ortho to CH) |
| ~125-128 | C (Aromatic, ipso to CH) |
| ~115-120 | CH (Aromatic, ortho to OH) |
| ~55-60 | α-CH |
Note: These are approximate chemical shift ranges. Actual values depend on the solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data of 4-Hydroxyphenylglycine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H (Carboxylic acid & Phenol), N-H (Amine) stretching |
| ~3000 | Medium | C-H (Aromatic) stretching |
| ~1650 | Strong | C=O (Carboxylic acid) stretching |
| ~1600, ~1500 | Medium-Strong | C=C (Aromatic) stretching |
| ~1200-1300 | Medium | C-O (Phenol) stretching |
| ~830 | Strong | C-H (Aromatic) out-of-plane bending (para-substituted) |
Note: For this compound, the out-of-plane bending region would show a different pattern characteristic of meta-substitution.
Table 4: Mass Spectrometry (MS) Data for 3-Hydroxyphenylglycine
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | 168.0655 | [M+H]⁺ |
| ESI+ | 190.0474 | [M+Na]⁺ |
| ESI- | 166.0509 | [M-H]⁻ |
Note: These are the expected exact masses for the protonated, sodiated, and deprotonated molecular ions of this compound (C₈H₉NO₃).
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to yield high-quality, reproducible results for solid amino acid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
If using D₂O, the addition of a small amount of DCl or NaOD can be used to adjust the pH and improve the resolution of certain peaks.
-
For solid-state NMR, the powdered sample is packed into a zirconia rotor.
-
-
Instrument Parameters (Solution-State):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the solid this compound to a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1][2][3]
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.[4]
-
The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.[4][5]
-
-
Instrument Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: A typical scan range would be m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of (Rac)-3-Hydroxyphenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-3-Hydroxyphenylglycine, a non-proteinogenic amino acid, presents a unique profile for researchers in drug development and chemical synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective purification, formulation, and application. This technical guide provides a comprehensive overview of the available solubility data and outlines a detailed experimental protocol for its determination.
Important Note on Data Availability: Quantitative solubility data for this compound is notably scarce in publicly available literature. Therefore, this guide presents solubility data for the closely related isomer, D-p-hydroxyphenylglycine (D-4-hydroxyphenylglycine), as a surrogate to provide approximate solubility characteristics. Researchers are strongly advised to determine the solubility of this compound experimentally for their specific applications.
Data Presentation: Solubility of Hydroxyphenylglycine Derivatives
The following tables summarize the available quantitative solubility data for hydroxyphenylglycine derivatives in various solvents.
Table 1: Solubility of D-p-Hydroxyphenylglycine
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 278.15 | 8.52 |
| 283.15 | 9.98 | |
| 288.15 | 11.65 | |
| 293.15 | 13.56 | |
| 298.15 | 15.75 | |
| 303.15 | 18.26 | |
| 308.15 | 21.13 | |
| 313.15 | 24.41 | |
| 318.15 | 28.15 | |
| 323.15 | 32.41 | |
| Methanol | 278.15 | 1.21 |
| 283.15 | 1.45 | |
| 288.15 | 1.74 | |
| 293.15 | 2.08 | |
| 298.15 | 2.48 | |
| 303.15 | 2.96 | |
| 308.15 | 3.53 | |
| 313.15 | 4.21 | |
| 318.15 | 5.01 | |
| 323.15 | 5.95 | |
| Ethanol | 278.15 | 0.43 |
| 283.15 | 0.53 | |
| 288.15 | 0.65 | |
| 293.15 | 0.79 | |
| 298.15 | 0.96 | |
| 303.15 | 1.16 | |
| 308.15 | 1.40 | |
| 313.15 | 1.69 | |
| 318.15 | 2.03 | |
| 323.15 | 2.44 | |
| N,N-Dimethylformamide (DMF) | 278.15 | 0.28 |
| 283.15 | 0.35 | |
| 288.15 | 0.44 | |
| 293.15 | 0.55 | |
| 298.15 | 0.68 | |
| 303.15 | 0.84 | |
| 308.15 | 1.03 | |
| 313.15 | 1.26 | |
| 318.15 | 1.54 | |
| 323.15 | 1.87 |
Data sourced from a study on the solubility of D-p-hydroxyphenylglycine.[1][2]
Table 2: Solubility of DL-p-Hydroxyphenylglycine Sulfate in Acetone-Water Mixtures at 303.15 K
| Mole Fraction of Water in Solvent | Mole Fraction Solubility of DL-p-HPG Sulfate (x10³) |
| 0.0000 | 0.0218 |
| 0.2437 | 0.0150 |
| 0.3919 | 0.0322 |
| 0.4916 | 0.0699 |
| 0.5631 | 0.1293 |
| 0.6591 | 0.2951 |
| 0.7205 | 0.4964 |
| 0.7632 | 0.6611 |
| 0.8011 | 0.8303 |
| 0.8430 | 1.0434 |
| 0.8896 | 1.2366 |
| 0.9415 | 1.3517 |
| 1.0000 | 1.2842 |
Data adapted from a study on the solubility of DL-p-hydroxyphenylglycine sulfate.[3][4][5][6]
Experimental Protocols: Determining the Solubility of this compound
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7] The following protocol provides a detailed methodology for its implementation.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMF, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UPLC-UV, HPLC-UV, or a validated spectrophotometric method)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis (UPLC-UV Method Example):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated UPLC-UV method. The method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
Analyze the diluted samples of the saturated solutions under the same UPLC-UV conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
3. Data Reporting:
-
Report the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
-
Specify the solvent and the temperature at which the solubility was determined.
-
Report the mean and standard deviation of at least three replicate measurements.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship illustrating the use of surrogate data.
References
An In-depth Technical Guide to the Biosynthesis of Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathways of hydroxyphenylglycine (HPG), a non-proteinogenic amino acid crucial for the synthesis of various secondary metabolites, including the vancomycin group of antibiotics. This document details the enzymatic steps involved in the production of both L- and D-HPG, presents quantitative data on enzyme kinetics and production yields, and provides detailed experimental protocols for key enzymes in these pathways.
Introduction to Hydroxyphenylglycine
4-Hydroxyphenylglycine is a vital building block in the non-ribosomal peptide synthesis of numerous bioactive compounds.[1] Its stereochemistry plays a critical role in the biological activity of these molecules. While L-HPG is a naturally occurring component of glycopeptide antibiotics, D-HPG is a key precursor for the semi-synthetic production of β-lactam antibiotics like amoxicillin.[2] Understanding the biosynthetic routes to HPG is essential for the metabolic engineering of microorganisms to enhance the production of these valuable pharmaceuticals.
Biosynthesis of L-Hydroxyphenylglycine
The biosynthesis of L-HPG originates from the shikimic acid pathway, a common route for the synthesis of aromatic amino acids in microorganisms. The pathway from the intermediate prephenate involves a four-enzyme cascade.[3][4]
The key enzymes in the L-HPG biosynthetic pathway are:
-
Prephenate Dehydrogenase (Pdh): Catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate.[4]
-
4-Hydroxymandelate Synthase (HmaS): A non-heme iron-dependent dioxygenase that converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[5][6]
-
4-Hydroxymandelate Oxidase (Hmo): An FMN-dependent oxidase that catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.[5]
-
L-p-Hydroxyphenylglycine Transaminase (HpgT): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final transamination step to produce L-HPG.[4]
Biosynthesis of D-Hydroxyphenylglycine
While a natural de novo biosynthetic pathway for D-HPG has not been identified, several successful engineered routes have been developed. These strategies are crucial for the industrial production of this important pharmaceutical precursor.
Engineered Pathway from Phenylalanine
One common approach involves the use of enzymes from the L-HPG pathway in combination with a stereoinverting aminotransferase. This pathway typically starts from L-phenylalanine and proceeds through the following steps:
-
Phenylalanine Hydroxylase: Converts L-phenylalanine to L-tyrosine.
-
Tyrosine Aminotransferase: Converts L-tyrosine to 4-hydroxyphenylpyruvate.
-
4-Hydroxymandelate Synthase (HmaS): Converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.
-
4-Hydroxymandelate Oxidase (Hmo): Oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.
-
D-Phenylglycine Aminotransferase (D-PhgAT): A stereoinverting enzyme that catalyzes the transamination of 4-hydroxybenzoylformate to D-HPG.
Hydantoinase-Carbamoylase Pathway
Another industrially relevant method for D-HPG production starts from the synthetic precursor DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH). This pathway utilizes two key enzymes:
-
D-Hydantoinase: Specifically hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-hydroxyphenylglycine.
-
N-Carbamoyl-D-amino Acid Amidohydrolase (D-Carbamoylase): Hydrolyzes N-carbamoyl-D-hydroxyphenylglycine to D-HPG.
A racemase is often employed to convert the remaining L-HPH to DL-HPH, allowing for a theoretical 100% conversion to the D-isomer.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in HPG biosynthesis and the production titers achieved in various engineered microbial systems.
Table 1: Kinetic Parameters of HPG Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Prephenate Dehydrogenase (Pdh) | Amycolatopsis methanolica | Prephenate | 0.045 | N/A | [7] |
| 4-Hydroxymandelate Synthase (HmaS) | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.059 (Kd) | 0.3 | [8] |
| 4-Hydroxymandelate Oxidase (Hmo) | Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 | N/A | [9] |
| D-Phenylglycine Aminotransferase (D-PhgAT) | Pseudomonas stutzeri | D-Phenylglycine | 1.1 | N/A | |
| D-Phenylglycine Aminotransferase (D-PhgAT) | Pseudomonas stutzeri | 2-Oxoglutarate | 2.4 | N/A | |
| D-Carbamoylase | Pseudomonas sp. | N-carbamoyl-D-alanine | 1.8 ± 0.2 | 15.6 ± 1.2 | [10] |
| D-Carbamoylase | Pseudomonas sp. | N-carbamoyl-D-tryptophan | 0.9 ± 0.1 | 10.2 ± 0.8 | [10] |
N/A: Data not available in the cited literature.
Table 2: Production of D-Hydroxyphenylglycine in Engineered Microorganisms
| Organism | Pathway | Substrate | Titer (g/L) | Yield (%) | Reference |
| Escherichia coli | Hydantoinase/Carbamoylase | DL-HPH | 23.4 | 100 | |
| Escherichia coli | Engineered from L-tyrosine | L-Tyrosine | 42.69 | 92.5 | |
| Pseudomonas putida | Engineered from L-phenylalanine | L-Phenylalanine | 1.2 | N/A |
N/A: Data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the HPG biosynthetic pathways.
Recombinant Expression and Purification of His-tagged Enzymes
This protocol describes a general method for the expression and purification of His-tagged enzymes, such as HmaS and HpgT, from E. coli.
Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag.
-
Cell Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of Terrific Broth (TB) and grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue incubation for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
4-Hydroxymandelate Synthase (HmaS) Activity Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the activity of HmaS under anaerobic conditions.[11]
Reagents:
-
Purified HmaS enzyme
-
4-Hydroxyphenylpyruvate (HPP) solution
-
Fe(II) solution (e.g., (NH4)2Fe(SO4)2)
-
Anaerobic buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Prepare all solutions in anaerobic buffer.
-
Make the HmaS enzyme solution anaerobic in a sealed cuvette by repeated cycles of vacuum and argon flushing.
-
In a stopped-flow instrument, rapidly mix the anaerobic HmaS solution with an anaerobic solution containing Fe(II) and varying concentrations of HPP.
-
Monitor the formation of the HMS•Fe(II)•HPP complex by observing the increase in absorbance at 475 nm.
-
The initial rates of the reaction at different HPP concentrations are used to determine the kinetic parameters.
4-Hydroxymandelate Oxidase (Hmo) Activity Assay
This is a continuous spectrophotometric coupled-enzyme assay that measures the production of hydrogen peroxide.[2]
Reagents:
-
Purified Hmo enzyme
-
(S)-4-Hydroxymandelate solution
-
Horseradish peroxidase (HRP)
-
A chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/phenol)
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
Procedure:
-
In a cuvette, prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.
-
Add the (S)-4-hydroxymandelate substrate at various concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the Hmo enzyme.
-
Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 460 nm for o-dianisidine) over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Repeat the assay at varying substrate concentrations to determine Km and Vmax.
L-p-Hydroxyphenylglycine Transaminase (HpgT) Activity Assay
This protocol describes an HPLC-based assay to measure the activity of HpgT.
Reagents:
-
Purified HpgT enzyme
-
4-Hydroxybenzoylformate solution
-
An amino donor (e.g., L-glutamate or L-tyrosine)
-
Pyridoxal phosphate (PLP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing assay buffer, 4-hydroxybenzoylformate, the amino donor, and PLP.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified HpgT enzyme.
-
At various time points, take aliquots of the reaction and stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Analyze the formation of L-HPG by reverse-phase HPLC. The separation can be achieved on a C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Quantify the L-HPG peak by comparing its area to a standard curve.
-
The initial rate of L-HPG formation is used to calculate the enzyme activity.
Conclusion
The biosynthesis of hydroxyphenylglycine is a well-characterized process, particularly for the L-enantiomer found in nature. The elucidation of these pathways has enabled the development of engineered microbial systems for the efficient production of both L- and D-HPG. This technical guide provides a foundational understanding of these pathways, along with the necessary quantitative data and experimental protocols to aid researchers in the fields of metabolic engineering, drug discovery, and biocatalysis. Further research into the optimization of these pathways and the discovery of novel enzymes with improved characteristics will continue to be a key area of focus for the sustainable production of these valuable amino acids.
References
- 1. High level expression and purification of recombinant human serum albumin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expression and purification of an influenza hemagglutinin—one step closer to a recombinant protein-based influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prephenate dehydratase of the actinomycete Amycolatopsis methanolica: purification and characterization of wild-type and deregulated mutant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. The Interaction of Hydroxymandelate Synthase with the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor: NTBC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-3-Hydroxyphenylglycine: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-3-Hydroxyphenylglycine is a racemic mixture of the non-proteinogenic amino acid 3-Hydroxyphenylglycine. The enantiomers of this compound, particularly (S)-3-Hydroxyphenylglycine, are noted for their activity as agonists at metabotropic glutamate receptors (mGluRs), specifically as a potent and selective agonist for the mGluR1 subtype.[1] This activity makes it a valuable tool in neuroscience research for studying the physiological and pathological roles of mGluR1 signaling. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support its use in research and drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while data for the individual enantiomers are available, some specific data for the racemic mixture are not extensively reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 31932-87-3 | [2] |
| Appearance | Off-white to gray solid | [1] |
| Melting Point | Data for the racemic mixture is not readily available. For comparison, the melting point of (S)-3-Hydroxyphenylglycine is reported as 223-229 °C. | |
| Solubility | Soluble in DMSO (with sonication and pH adjustment to 9 with 1M NaOH) and water (with sonication and warming to 60°C).[1] | [1] |
| pKa | Specific pKa values for the racemic mixture are not readily available in the searched literature. As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and amino groups. |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and data for similar compounds like p-hydroxyphenylglycine, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, a signal for the alpha-proton, and signals for the amine and carboxylic acid protons. The exact chemical shifts would be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the alpha-carbon, and the six carbons of the phenyl ring.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present: a broad O-H stretch from the carboxylic acid and the phenolic hydroxyl group, N-H stretching from the amino group, a C=O stretch from the carboxylic acid, and C=C stretching from the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).
Experimental Protocols
Synthesis
The synthesis of racemic phenylglycine derivatives can often be achieved through methods like the Strecker synthesis or from corresponding mandelic acid derivatives. A plausible synthetic route for this compound would involve the reaction of 3-hydroxybenzaldehyde with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.
Illustrative Synthetic Workflow:
Caption: A generalized Strecker synthesis pathway for this compound.
Purification
Purification of the final product would likely involve recrystallization from a suitable solvent system, such as water or an alcohol-water mixture. The purity of the compound can be assessed by techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
General Purification and Analysis Workflow:
Caption: A typical workflow for the purification and analysis of a synthesized amino acid.
Analytical Methods
-
Thin Layer Chromatography (TLC): A common method for assessing the purity of amino acids. A suitable mobile phase would likely consist of a mixture of a polar organic solvent (like n-butanol), an acid (like acetic acid), and water.[3][4] The spots can be visualized using a ninhydrin solution, which reacts with the amino group to produce a colored product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard technique for the analysis of amino acids. A C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][6][7] Detection can be achieved using UV absorbance, typically at a low wavelength (e.g., 210 nm).
Mechanism of Action and Signaling Pathway
This compound, primarily through its (S)-enantiomer, acts as a selective agonist at the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor (GPCR) that is linked to the Gq family of G-proteins.[8] Activation of mGluR1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
mGluR1 Signaling Pathway:
Upon binding of an agonist like (S)-3-Hydroxyphenylglycine, mGluR1 undergoes a conformational change, leading to the activation of the associated Gq protein. The activated α-subunit of Gq (Gαq) in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[8][9][10][11][12][13][14]
Caption: The mGluR1 signaling cascade initiated by an agonist.
Conclusion
This compound is a valuable pharmacological tool for the study of metabotropic glutamate receptor function. While a comprehensive dataset for the racemic mixture is not fully available in the public domain, this guide summarizes the key physical and chemical characteristics based on existing literature for the compound and its enantiomers. The provided information on its mechanism of action and the detailed signaling pathway of its target, mGluR1, offers a solid foundation for researchers and drug development professionals working with this compound. Further experimental determination of properties such as the pKa and detailed spectroscopic analysis of the racemate would be beneficial for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
An In-depth Technical Guide on the Stability and Degradation of (Rac)-3-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of (Rac)-3-Hydroxyphenylglycine, a non-proteinogenic amino acid. Understanding the chemical stability of this molecule is crucial for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring drug product safety and efficacy.[1] This document outlines the methodologies for forced degradation studies, summarizes degradation behavior under various stress conditions, and proposes potential degradation pathways.
Introduction to Stability Testing
Stability testing is a critical component of pharmaceutical development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1][3] These studies are essential for:
-
Identifying likely degradation products.[2]
-
Elucidating degradation pathways and the intrinsic stability of the molecule.[1][2]
-
Developing and validating stability-indicating analytical methods.[1][4]
-
Informing the development of stable formulations and suitable packaging.[1]
For this compound, its structure, featuring a phenolic hydroxyl group and an amino acid moiety, suggests potential susceptibility to oxidation, pH-dependent hydrolysis, and photolytic degradation.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are designed to produce a target degradation of 5-20% to ensure that the degradation products are detectable and can be adequately characterized. The following protocols are representative methodologies for investigating the stability of this compound.
2.1 Analytical Methodology
A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for this purpose due to its high sensitivity and versatility in separating the parent drug from its degradation products.[5][6]
-
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Injection Volume: 20 µL.
-
2.2 Stress Conditions
The following are standard stress conditions applied in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[1]
2.2.1 Hydrolytic Degradation (Acidic and Basic)
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., with 0.1 M NaOH for the acidic sample and 0.1 M HCl for the basic sample), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
2.2.2 Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect it from light for a specified duration (e.g., up to 7 days).[3]
-
Monitor the reaction periodically. Once significant degradation is observed, dilute an aliquot with the mobile phase.
-
Analyze by HPLC.
-
2.2.3 Thermal Degradation
-
Protocol:
-
Expose the solid-state this compound powder to dry heat in a calibrated oven (e.g., 80°C).
-
Samples should be placed in a container that allows for air circulation.
-
Withdraw samples at various time points (e.g., 1, 3, 7 days).
-
Prepare solutions of the stressed solid samples in the mobile phase at a known concentration and analyze by HPLC.
-
Thermal degradation in solution can also be studied by heating a solution of the compound in an inert solvent.
-
2.2.4 Photolytic Degradation
-
Protocol:
-
Expose both the solid drug substance and a solution (e.g., in water or methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[2]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After the exposure period, prepare solutions of the stressed samples and analyze by HPLC alongside the dark controls.
-
Summary of Degradation Behavior
The following tables summarize illustrative quantitative data on the degradation of this compound under various stress conditions. Note: This data is representative and intended for illustrative purposes.
Table 1: Hydrolytic Degradation of this compound at 60°C
| Condition | Time (hours) | % Degradation | Major Degradants (Relative Retention Time) |
| 0.1 M HCl | 24 | 3.2 | 0.85 |
| 48 | 6.5 | 0.85 | |
| 72 | 9.8 | 0.85 | |
| 0.1 M NaOH | 24 | 8.1 | 0.72, 1.15 |
| 48 | 15.4 | 0.72, 1.15 | |
| 72 | 22.5 | 0.72, 1.15 |
Table 2: Oxidative, Thermal, and Photolytic Degradation
| Stress Condition | Duration | % Degradation | Major Degradants (Relative Retention Time) |
| Oxidative (3% H₂O₂, RT) | 7 days | 18.7 | 0.68, 1.24 |
| Thermal (Solid, 80°C) | 7 days | 4.1 | 0.91 |
| Photolytic (Solid) | 1.2 million lux hrs | 12.3 | 1.35 |
| Photolytic (Solution) | 1.2 million lux hrs | 25.6 | 1.35, 1.48 |
Visualization of Workflows and Pathways
4.1 Experimental Workflow for Forced Degradation
The following diagram illustrates the typical workflow for conducting a forced degradation study, from sample preparation to data analysis.
References
- 1. scispace.com [scispace.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. kinampark.com [kinampark.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Chiral Separation of (Rac)-3-Hydroxyphenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of racemic (Rac)-3-Hydroxyphenylglycine. The methodologies outlined below are based on established principles of chiral chromatography and are intended to serve as a starting point for method development and optimization. Due to the limited availability of specific published methods for this particular analyte, the protocols are derived from successful separations of structurally similar compounds, such as phenylglycine and its derivatives.
Introduction to Chiral Separation of 3-Hydroxyphenylglycine
This compound is a chiral amino acid of interest in pharmaceutical research and development. The separation of its enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful techniques for achieving this separation. The choice of method often depends on the analytical requirements, such as speed, resolution, and scale.
The key to successful chiral separation lies in the selection of a suitable Chiral Stationary Phase (CSP) or a chiral selector in the mobile phase/background electrolyte that can form transient diastereomeric complexes with the enantiomers of 3-Hydroxyphenylglycine, leading to differential retention or migration.
Chiral Separation Techniques and Protocols
Several chromatographic and electrophoretic techniques can be employed for the enantioselective analysis of this compound. Below are detailed protocols for HPLC, SFC, and CE, including recommendations for starting conditions.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for enantiomeric separations. The choice of the chiral stationary phase (CSP) is the most critical parameter. For a molecule like 3-Hydroxyphenylglycine, which possesses an amino group, a carboxyl group, and an aromatic ring, several types of CSPs can be effective.
1. Polysaccharide-Based Chiral Stationary Phases (e.g., Amylose or Cellulose derivatives)
Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.[1][2] They operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3]
Experimental Protocol: Normal-Phase HPLC
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA) or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropanol (IPA). A typical starting composition is 90:10 (v/v) n-Hexane:IPA.[4] To improve peak shape and resolution for an amino acid, the addition of a small amount of an acidic or basic modifier is often necessary. For acidic compounds, trifluoroacetic acid (TFA) at 0.1% can be used. For basic or amphoteric compounds, diethylamine (DEA) at 0.1% can be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm or 270 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 3-Hydroxyphenylglycine in the mobile phase or a compatible solvent.
2. Pirkle-Type Chiral Stationary Phases
Pirkle-type CSPs, such as those based on (R,R)-Whelk-O 1, are effective for separating various classes of compounds, including those with aromatic rings and hydrogen bonding capabilities.[5] These phases work on the principle of π-π interactions, hydrogen bonding, and steric hindrance.
Experimental Protocol: Normal-Phase HPLC
-
Column: (R,R)-Whelk-O 1.
-
Mobile Phase: A mixture of n-Hexane and Ethanol (EtOH), for example, 80:20 (v/v). The addition of a small amount of an acid (e.g., 0.1% Acetic Acid) can be beneficial for amino acid separations.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm or 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
3. Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, are particularly useful for separating polar and ionizable compounds like amino acids in reversed-phase or polar organic modes.
Experimental Protocol: Reversed-Phase HPLC
-
Column: Vancomycin-based CSP (e.g., Chirobiotic™ V).
-
Mobile Phase: A buffered aqueous-organic mobile phase. A typical starting point is a mixture of 10 mM Ammonium Acetate buffer (pH 5.0) and Methanol (MeOH) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm or 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or water.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[6] It is also considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.
Experimental Protocol: Chiral SFC
-
Column: Polysaccharide-based CSPs are highly effective in SFC. For example, an amylose-based column such as Lux® Amylose-1 or a cellulose-based column like Lux® Cellulose-4.[7]
-
Mobile Phase: A mixture of supercritical CO2 and an alcohol modifier (e.g., Methanol, Ethanol, or Isopropanol). A typical starting gradient could be 5% to 40% modifier over 5-10 minutes. The addition of a basic additive like diethylamine (0.1-0.2%) can be crucial for improving the peak shape of amino acids.[8]
-
Flow Rate: 2.0 - 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm or 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent.
Capillary Electrophoresis (CE)
Chiral CE is an excellent technique for the separation of charged or ionizable compounds with high efficiency and low sample consumption.[9] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol: Chiral CE
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer at pH 2.5 containing a chiral selector. Cyclodextrins are commonly used chiral selectors for amino acids. Start with 10-20 mM of a neutral cyclodextrin like β-cyclodextrin or a charged cyclodextrin like sulfated-β-cyclodextrin.
-
Voltage: 20-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE at a low concentration (e.g., 0.1 mg/mL).
Data Presentation
The following tables summarize typical starting conditions and expected performance parameters for the chiral separation of compounds structurally similar to 3-Hydroxyphenylglycine. Note: These values are illustrative and will require optimization for the specific analyte.
Table 1: HPLC Method Parameters for Chiral Separation
| Parameter | Method 1 (Normal-Phase) | Method 2 (Normal-Phase) | Method 3 (Reversed-Phase) |
| CSP Type | Polysaccharide (Amylose) | Pirkle-Type | Macrocyclic Glycopeptide |
| Mobile Phase | n-Hexane:IPA (90:10, v/v) + 0.1% DEA | n-Hexane:EtOH (80:20, v/v) + 0.1% Acetic Acid | 10mM NH4OAc (pH 5.0):MeOH (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV @ 270 nm | UV @ 270 nm | UV @ 270 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Expected Sep. Factor (α) | > 1.2 | > 1.2 | > 1.2 |
Table 2: SFC and CE Method Parameters for Chiral Separation
| Parameter | SFC Method | CE Method |
| Technique | Supercritical Fluid Chromatography | Capillary Electrophoresis |
| Chiral Selector | Polysaccharide-based CSP | Cyclodextrin in BGE |
| Mobile Phase / BGE | CO2:Methanol (gradient) + 0.2% DEA | 50mM Phosphate buffer (pH 2.5) + 15mM β-CD |
| Flow Rate / Voltage | 2.5 mL/min | 25 kV |
| Temperature | 40 °C | 25 °C |
| Detection | UV @ 270 nm | UV @ 214 nm |
| Expected Resolution (Rs) | > 2.0 | > 2.0 |
| Expected Sep. Factor (α) | > 1.3 | N/A |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for chiral method development and the logical relationships between different separation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 3-Hydroxyphenylglycine Enantiomers by HPLC
Introduction
3-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including β-lactam antibiotics and other bioactive molecules. The stereochemistry of 3-Hydroxyphenylglycine is of paramount importance, as the biological activity and pharmacological profile of its enantiomers can differ significantly. Consequently, robust and efficient analytical methods for the separation and quantification of (R)- and (S)-3-Hydroxyphenylglycine are essential for quality control in drug development and manufacturing. This application note details High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-Hydroxyphenylglycine.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes. This differential interaction leads to different retention times for the two enantiomers, enabling their separation and quantification. The most common CSPs for the separation of amino acid enantiomers fall into three main categories: polysaccharide-based, crown ether-based, and macrocyclic glycopeptide-based columns. The choice of the appropriate CSP and mobile phase is critical for achieving optimal resolution.
Materials and Methods
Chiral Stationary Phases (CSPs)
Several types of CSPs are suitable for the enantioseparation of 3-Hydroxyphenylglycine. The selection of the column is the most critical step in method development.
-
Crown Ether-Based CSPs: These columns, such as the CROWNPAK® CR-I(+) , are particularly effective for the separation of underivatized amino acids and compounds with primary amine groups. The chiral recognition mechanism is based on the formation of inclusion complexes between the chiral crown ether and the protonated primary amino group of the analyte.
-
Polysaccharide-Based CSPs: Columns with chiral selectors derived from cellulose and amylose, such as CHIRALPAK® and CHIRALCEL® series, offer broad enantioselectivity for a wide range of chiral compounds. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.
-
Macrocyclic Glycopeptide-Based CSPs: Columns like the Astec CHIROBIOTIC® T utilize teicoplanin as the chiral selector and are effective for the separation of underivatized amino acids in both reversed-phase and polar organic modes.
Mobile Phases
The composition of the mobile phase plays a crucial role in achieving the desired selectivity and resolution.
-
For Crown Ether-Based CSPs: Acidic aqueous solutions are typically used. Perchloric acid at a pH of 1 to 2 is a common choice. The addition of a small amount of methanol (up to 15%) can be used to reduce the retention times of hydrophobic analytes.
-
For Polysaccharide-Based CSPs: In normal phase mode, mixtures of alkanes (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol) are common. For polar organic mode, polar solvents like acetonitrile and methanol are used. Additives such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes are often employed to improve peak shape and resolution.
-
For Macrocyclic Glycopeptide-Based CSPs: A range of mobile phases from polar organic to reversed-phase can be used. For underivatized amino acids, a common mobile phase consists of a mixture of water, methanol, and an acid like formic acid.
Quantitative Data Summary
The following table summarizes HPLC methods for the separation of 3-Hydroxyphenylglycine enantiomers and a closely related derivative.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) |
| D/L-3-Hydroxyphenylglycine Methyl Ester | CROWNPAK CR(+) | HClO₄ (pH 1.2) / Methanol (90:10, v/v) | 1.0 | UV at 220 nm | Not specified | > 1.5 |
| D/L-Phenylglycine | CROWNPAK CR-I(+) | Perchloric acid (pH 2.0) / Acetonitrile (50:50, v/v) | 0.2 | UV at 200 nm | Not specified | Baseline separation |
| D/L-Amino Acids (general) | Astec CHIROBIOTIC® T | Water / Methanol / Formic Acid | 1.0 | LC-MS compatible | Varies | Good |
Experimental Protocols
Protocol 1: Enantioseparation of 3-Hydroxyphenylglycine Methyl Ester Derivative
This protocol is based on a method developed for the determination of the enantiomeric excess of D-Hydroxyphenylglycine methyl ester (D-HPGM).
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: CROWNPAK CR(+) (150 mm x 4.0 mm I.D., 5 µm).
2. Reagents:
-
Perchloric acid (analytical grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Racemic 3-Hydroxyphenylglycine methyl ester standard.
-
Sample of 3-Hydroxyphenylglycine methyl ester.
3. Chromatographic Conditions:
-
Mobile Phase: Perchloric acid solution (pH 1.2) : Methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
4. Sample Preparation:
-
Prepare a standard solution of racemic 3-Hydroxyphenylglycine methyl ester at a concentration of approximately 50 mg/L in 0.1 N HCl.
-
Prepare the sample solution at a similar concentration in 0.1 N HCl.
-
Filter both solutions through a 0.22 µm syringe filter prior to injection.
5. Procedure:
-
Equilibrate the CROWNPAK CR(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomers.
-
Inject 10 µL of the sample solution.
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the standard injection.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the D- and L-enantiomers.
Protocol 2: Starting Method for Direct Enantioseparation of 3-Hydroxyphenylglycine
This protocol provides a starting point for the direct separation of 3-Hydroxyphenylglycine enantiomers based on a method for the closely related Phenylglycine.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: CROWNPAK CR-I(+) (150 mm x 3.0 mm I.D., 5 µm).
2. Reagents:
-
Perchloric acid (analytical grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Racemic 3-Hydroxyphenylglycine standard.
-
Sample containing 3-Hydroxyphenylglycine.
3. Chromatographic Conditions:
-
Mobile Phase: Perchloric acid solution (pH 2.0) : Acetonitrile (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 200 nm.
4. Sample Preparation:
-
Prepare a stock solution of racemic 3-Hydroxyphenylglycine in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 10-20 µg/mL.
-
Prepare the sample solution at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the CROWNPAK CR-I(+) column with the mobile phase until a stable baseline is observed.
-
Inject 5 µL of the racemic standard solution to determine the retention times of the enantiomers.
-
Inject 5 µL of the sample solution.
-
Optimize the mobile phase composition (e.g., by varying the acetonitrile percentage) and flow rate to achieve baseline separation (Rs > 1.5).
Visualizations
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Key Parameters Influencing Enantiomeric Separation.
Application Notes and Protocols for the Enzymatic Resolution of (Rac)-3-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure D-3-hydroxyphenylglycine is a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics. Traditional chemical methods for resolving racemic mixtures often involve harsh conditions and generate significant waste. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative. This document provides detailed protocols and application notes for the enzymatic resolution of (Rac)-3-hydroxyphenylglycine, focusing on two primary methodologies: kinetic resolution using Penicillin G Acylase and a multi-enzyme cascade system.
Method 1: Kinetic Resolution using Penicillin G Acylase
Penicillin G Acylase (PGA) is a versatile enzyme that can catalyze the enantioselective acylation or hydrolysis of various amino acids and their derivatives. In the context of resolving racemic 3-hydroxyphenylglycine, PGA can be employed to selectively acylate the L-enantiomer, allowing for the separation of the unreacted D-enantiomer.
Experimental Protocol: Enantioselective Acylation
This protocol is a general guideline adapted from established methods for similar substrates, such as p-hydroxyphenylglycine. Optimization of specific parameters for 3-hydroxyphenylglycine may be required.
1. Materials and Reagents:
-
This compound methyl ester
-
Immobilized Penicillin G Acylase (from Escherichia coli or Alcaligenes faecalis)
-
Acyl donor (e.g., Phenylacetic acid methyl ester)
-
Organic solvent (e.g., tert-Butyl methyl ether)
-
Phosphate buffer (pH 7.5-8.5)
-
Sodium hydroxide solution for pH adjustment
-
Ethyl acetate for extraction
-
Sodium sulfate (anhydrous) for drying
-
Chiral HPLC system for analysis
2. Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve this compound methyl ester and the acyl donor in the organic solvent.
-
pH Adjustment: Add a minimal amount of phosphate buffer and adjust the pH of the aqueous phase to the optimal range for the enzyme (typically 7.5-8.5).
-
Enzyme Addition: Add the immobilized Penicillin G Acylase to the reaction mixture. The enzyme loading should be optimized based on activity assays.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-37°C) with gentle agitation to ensure proper mixing.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the enantiomeric excess (e.e.) of the remaining substrate and the acylated product using chiral HPLC.
-
Work-up: Once the desired conversion (ideally around 50%) is achieved, stop the reaction by filtering off the immobilized enzyme.
-
Extraction and Isolation: Extract the unreacted D-3-hydroxyphenylglycine methyl ester and the acylated L-enantiomer from the reaction mixture using an appropriate organic solvent like ethyl acetate. Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The desired D-enantiomer can be separated from the acylated L-enantiomer by standard chromatographic techniques.
Data Presentation: Performance of PGA in Resolution of Phenylglycine Derivatives
The following table summarizes typical results obtained for the resolution of p-hydroxyphenylglycine methyl ester, which can serve as a reference for the expected performance with 3-hydroxyphenylglycine.
| Enzyme Source | Substrate | Acyl Donor | Solvent | Temp (°C) | pH | Conversion (%) | e.e. (%) of D-Enantiomer | Reference |
| E. coli PGA | p-Hydroxyphenylglycine methyl ester | Phenylacetic acid methyl ester | Toluene | 25 | 7.5 | ~50 | >98 | [1] |
| Immobilized PGA | Phenylglycine methyl ester | - (Hydrolysis) | Aqueous | 37 | 7.8 | >97 (of L-isomer) | >99 |
Logical Workflow for Kinetic Resolution
Method 2: Multi-Enzyme Cascade for D-Hydroxyphenylglycine Synthesis
An alternative to direct resolution is the highly efficient synthesis of the D-enantiomer from a racemic precursor, DL-5-(3-hydroxyphenyl)hydantoin, using a two-enzyme system of hydantoinase and carbamoylase. This method often results in high yields and excellent enantiomeric purity.[2][3]
Experimental Protocol: Hydantoinase-Carbamoylase Cascade
This protocol is based on established procedures for the synthesis of D-p-hydroxyphenylglycine and can be adapted for the 3-hydroxy isomer.[4][5]
1. Materials and Reagents:
-
DL-5-(3-hydroxyphenyl)hydantoin
-
Whole cells or purified D-hydantoinase
-
Whole cells or purified N-carbamoyl-D-amino acid hydrolase (D-carbamoylase)
-
Phosphate buffer (pH 8.0)
-
Sodium carbonate for pH adjustment
-
HPLC system for analysis
2. Procedure:
-
Substrate Preparation: Prepare a suspension of DL-5-(3-hydroxyphenyl)hydantoin in phosphate buffer. The substrate concentration should be optimized to avoid inhibition.
-
Enzyme Addition: Add the D-hydantoinase and D-carbamoylase (either as purified enzymes or whole cells) to the substrate suspension.
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40-50°C) with stirring. The pH should be controlled and maintained around 8.0 using a pH-stat with sodium carbonate solution.
-
Monitoring: Track the consumption of the hydantoin and the formation of D-3-hydroxyphenylglycine using HPLC.
-
Work-up: After the reaction is complete, remove the biocatalyst (e.g., by centrifugation if using whole cells).
-
Product Isolation: The product, D-3-hydroxyphenylglycine, can be isolated from the supernatant by isoelectric point precipitation and subsequent crystallization.
Data Presentation: Performance of Hydantoinase/Carbamoylase System
The following table presents data for the production of D-p-hydroxyphenylglycine, which indicates the potential of this method for the 3-hydroxy analog.[2]
| Enzyme System | Substrate | Temp (°C) | pH | Conversion (%) | e.e. (%) | Productivity (g/L/h) | Reference |
| D-hydantoinase & D-carbamoylase (whole cells) | DL-p-hydroxyphenylhydantoin | 50 | 8.0 | 100 | >99 | 0.73 | [2] |
| Recombinant R. pickettii | DL-p-hydroxyphenylhydantoin | 45 | 8.0 | 94 | >99 | 2.8 | [5] |
Signaling Pathway for the Multi-Enzyme Cascade
Disclaimer: The provided protocols are intended as a guide and are based on literature for structurally related compounds. Researchers should perform their own optimization studies for the specific resolution of this compound to achieve the best results. Safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic production of D-p-hydroxyphenylglycine by optimizing protein expression and cell wall engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient biocatalytic production of D-4-hydroxyphenylglycine by whole cells of recombinant Ralstonia pickettii - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (Rac)-3-Hydroxyphenylglycine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Rac)-3-Hydroxyphenylglycine, a non-canonical amino acid, presents unique opportunities and challenges in the field of peptide synthesis. Its incorporation into peptide chains can introduce novel structural and functional properties, making it a valuable building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the successful synthesis of peptides containing this compound, with a focus on solid-phase peptide synthesis (SPPS) methodologies.
Application Notes
The inclusion of this compound in peptide sequences can significantly influence their conformational preferences, receptor binding affinities, and enzymatic stability. The hydroxylated phenyl ring can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the peptide's affinity for its biological target. Furthermore, as a non-proteinogenic amino acid, it can confer resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
A primary challenge in the application of phenylglycine derivatives, including this compound, is the propensity for racemization at the α-carbon during peptide coupling reactions. This can lead to the formation of diastereomeric mixtures, complicating purification and characterization. Therefore, careful optimization of coupling conditions is paramount to ensure the stereochemical integrity of the final peptide product.
Experimental Protocols
The following protocols are based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy. Particular attention is given to the critical step of coupling the this compound residue to minimize racemization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a model peptide containing a this compound residue.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the point of this compound incorporation.
4. Coupling of Fmoc-(Rac)-3-Hydroxyphenylglycine (Racemization Suppression):
-
Critical Step: The choice of coupling reagent and base is crucial to minimize racemization.
-
In a separate vial, dissolve Fmoc-(Rac)-3-Hydroxyphenylglycine (3 equivalents) and a racemization-suppressing coupling reagent such as COMU (3 equivalents) in DMF.
-
Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine (4 equivalents).
-
Add the coupling solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin thoroughly with DMF (5 x 1 min).
5. Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (5 x 1 min).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization of the Peptide
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
2. Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the molecular weight.
Data Presentation
The following table summarizes the quantitative data on the extent of racemization of phenylglycine during the coupling step under various conditions, as reported by Liang et al. (2017). This data is critical for selecting the optimal conditions to maintain stereochemical integrity.[1][2][3]
| Coupling Reagent | Base | % Correct Diastereomer (L-Phg) |
| HATU | DIPEA | 75 |
| HATU | NMM | 85 |
| HATU | TMP | 92 |
| HATU | DMP | 94 |
| HBTU | DIPEA | 72 |
| PyBOP | DIPEA | 78 |
| DEPBT | DIPEA | 88 |
| DEPBT | TMP | >99 |
| DEPBT | DMP | >99 |
| COMU | DIPEA | 92 |
| COMU | TMP | >99 |
| COMU | DMP | >99 |
Data adapted from Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[1][2][3] Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine (Lutidine).
Mandatory Visualization
The following diagrams illustrate the general workflow of Fmoc-SPPS and the key decision points for minimizing racemization when incorporating this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision pathway for minimizing racemization during coupling.
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful selection of synthesis conditions. By employing racemization-suppressing coupling reagents such as COMU or DEPBT in combination with sterically hindered bases like TMP or DMP, researchers can minimize the formation of diastereomeric impurities and obtain peptides with high stereochemical purity. These strategies open the door to the exploration of novel peptide-based therapeutics with enhanced properties. Further research into the biological activities of peptides containing this compound is warranted to fully realize their therapeutic potential.
References
Application Notes and Protocols: (Rac)-3-Hydroxyphenylglycine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(Rac)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its rigid structure, coupled with the presence of three key functional groups—a carboxylic acid, an amine, and a phenolic hydroxyl group—provides a unique scaffold for the synthesis of a diverse range of compounds with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing this compound for the development of novel pharmaceutical agents, particularly those targeting metabotropic glutamate receptors (mGluRs).
Application Notes
The primary application of this compound and its derivatives in medicinal chemistry lies in the modulation of metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors are crucial for regulating synaptic plasticity and neuronal excitability, making them attractive targets for treating a variety of neurological and psychiatric disorders.
Derivatives of 3-hydroxyphenylglycine have been shown to act as potent and selective agonists or antagonists for different mGluR subtypes, particularly Group I mGluRs (mGluR1 and mGluR5).[1] The stereochemistry and the substitution pattern on the phenyl ring are critical determinants of the activity and selectivity of these compounds.[1] For instance, (S)-3-hydroxyphenylglycine has been identified as a potent mGluR1 agonist.[2]
Beyond mGluRs, the structural motif of 3-hydroxyphenylglycine can be found in other biologically active molecules, and its use as a chiral starting material allows for the stereospecific synthesis of complex molecules. The ability to selectively modify the carboxylic acid, amine, and hydroxyl groups opens up a vast chemical space for the generation of compound libraries in drug discovery campaigns.
Quantitative Data Summary
The following tables summarize the biological activity of various 3-hydroxyphenylglycine derivatives and related compounds on metabotropic glutamate receptors. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective ligands.
Table 1: Activity of Phenylglycine Derivatives at mGluR1
| Compound | Activity | Potency (IC50/EC50) | Reference |
| (S)-3-Hydroxyphenylglycine | Agonist | - | [1] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | Antagonist | IC50 = 290 ± 47 µM | [3] |
| (S)-4-Carboxyphenylglycine | Antagonist | IC50 = 65 ± 5 µM | [3] |
| (RS)-α-Methyl-4-carboxyphenylglycine | Antagonist | IC50 = 155 ± 38 µM | [3] |
| 3,5-Dihydroxyphenylglycine (DHPG) | Agonist | EC50 slightly lower than ACPD | [4] |
Table 2: Activity of Phenylglycine Derivatives at mGluR2
| Compound | Activity | Potency (EC50) | Reference |
| (RS)-4-Carboxy-3-hydroxyphenylglycine | Agonist | 48 ± 5 µM | [3] |
| (R)-3-Hydroxyphenylglycine | Agonist | 451 ± 93 µM | [3] |
| (S)-3-Carboxy-4-hydroxyphenylglycine | Agonist | 97 ± 12 µM | [3] |
Signaling Pathways
Compounds derived from this compound often target Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5. Activation of these receptors initiates a cascade of intracellular signaling events that modulate neuronal function.
Caption: mGluR1 Signaling Pathway.
Activation of mGluR1 by an agonist leads to the activation of the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets to modulate neuronal activity.
Caption: mGluR5 Signaling Pathway.
Similar to mGluR1, mGluR5 activation also couples to Gq/11 proteins, leading to PLC activation and the generation of IP3 and DAG. This results in intracellular calcium release and PKC activation. mGluR5 signaling is also known to engage other downstream pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can lead to changes in gene expression and long-term synaptic plasticity.
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis of derivatives from a phenylglycine scaffold and for their biological evaluation. These should be adapted and optimized for specific target compounds and assays.
Protocol 1: General Synthesis of N-Acyl-(Rac)-3-Hydroxyphenylglycine Methyl Ester
This protocol describes a general method for the acylation of the amino group of this compound methyl ester.
Materials:
-
This compound
-
Thionyl chloride
-
Methanol (anhydrous)
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt, EDC)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Esterification of this compound:
-
Suspend this compound in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt as a solid.
-
-
N-Acylation:
-
Dissolve the this compound methyl ester hydrochloride in anhydrous DCM or DMF.
-
Add the tertiary amine base (2-3 equivalents) and stir for 10-15 minutes at room temperature.
-
Method A (using acyl chloride): Slowly add the desired acyl chloride (1.1 equivalents) to the solution at 0 °C.
-
Method B (using carboxylic acid): Add the carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Radioligand Binding Assay for mGluR5
This protocol outlines a method to determine the binding affinity of a test compound for the mGluR5 receptor.
Materials:
-
Cell membranes prepared from cells expressing human mGluR5
-
[³H]-MPEP (a radiolabeled mGluR5 antagonist)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known mGluR5 antagonist like MPEP)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]-MPEP (at a concentration near its Kd), and either the test compound or vehicle.
-
For determining non-specific binding, add a high concentration of a non-labeled mGluR5 antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery of novel mGluR modulators starting from a this compound building block.
Caption: Drug Discovery Workflow.
This workflow begins with the chemical modification of the this compound scaffold to generate a library of derivatives. These compounds are then purified and characterized before being subjected to a primary screen, such as a radioligand binding assay, to identify "hits." Active compounds are further evaluated in functional assays to confirm their biological activity and mechanism of action. Structure-activity relationship (SAR) studies are then conducted to guide the design and synthesis of more potent and selective analogs in an iterative process. Promising lead compounds are then advanced to in vivo testing in animal models of disease, with the ultimate goal of identifying a preclinical candidate.
References
- 1. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 3-Hydroxyphenylglycine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 3-hydroxyphenylglycine and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Their rigid structure and versatile functional groups make them valuable components in the design of peptidomimetics, central nervous system agents, and other therapeutic compounds. The stereochemistry at the α-carbon is often critical for biological activity, necessitating the development of efficient and highly selective asymmetric synthetic methods. This document provides an overview of key asymmetric strategies, detailed experimental protocols for selected methods, and a summary of reported quantitative data.
Key Asymmetric Synthetic Strategies
The asymmetric synthesis of 3-hydroxyphenylglycine derivatives can be broadly categorized into several key approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction at the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: This modern and highly efficient approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. Key catalytic methods include asymmetric hydrogenation, phase-transfer catalysis, and Lewis acid catalysis. These methods are often more atom-economical than auxiliary-based approaches.
-
Enzymatic and Biocatalytic Methods: Enzymes, as inherently chiral catalysts, can offer exceptional levels of stereoselectivity under mild reaction conditions. Methods such as enzymatic kinetic resolution of racemates and asymmetric transformations using whole-cell systems are powerful tools for accessing enantiopure 3-hydroxyphenylglycine derivatives.
Data Summary: Asymmetric Synthesis of 3-Hydroxyphenylglycine Derivatives
The following table summarizes representative quantitative data for various asymmetric synthetic methods. Please note that direct examples for 3-hydroxyphenylglycine are limited in the readily available literature, and thus, data for the closely related 4-hydroxyphenylglycine are also included for comparative purposes, as the methodologies are often analogous.
| Method/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Chiral Phase-Transfer Catalysis | Glycine Schiff base | Alkylated glycine derivative | High | 58-88 | N/A | [1] |
| Enzymatic Kinetic Resolution (Lipase) | Racemic 4-nitroindan-2-ol (model) | (R)-4-Nitro-2,3-dihydro-1H-inden-2-ol | 38 | >99 | N/A | [2] |
| Multi-enzyme Cascade | L-Tyrosine | D-p-Hydroxyphenylglycine | 71.5 (isolated) | >99 | N/A | [3] |
| Crystallization-Induced Asymmetric Transformation | DL-p-Hydroxyphenylglycine | D-p-Hydroxyphenylglycine | 92 | 99.9 | >99.9:0.1 | [4] |
Experimental Protocols
Asymmetric Alkylation of a Glycine Schiff Base using a Chiral Phase-Transfer Catalyst
This protocol is a general representation of the asymmetric alkylation of a glycine derivative using a cinchona alkaloid-derived phase-transfer catalyst. This method is applicable to the synthesis of various α-amino acid derivatives.
Workflow Diagram:
Caption: Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
3-Benzyloxybenzyl bromide (or other suitable electrophile)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Toluene
-
50% Aqueous potassium hydroxide (KOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv) in toluene (5 mL/mmol of glycine derivative) at 0°C under an inert atmosphere (e.g., argon), add 50% aqueous KOH solution (20 equiv).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Add a solution of 3-benzyloxybenzyl bromide (1.1 equiv) in toluene (2 mL/mmol) dropwise over 10 minutes.
-
Continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkylated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
The resulting protected amino ester can then be deprotected (e.g., acidic hydrolysis of the ester and imine) to yield the desired 3-hydroxyphenylglycine derivative.
Enzymatic Kinetic Resolution of a Racemic Alcohol (Model Protocol)
This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic secondary alcohol, a key intermediate type for the synthesis of complex molecules. This approach can be adapted for the resolution of racemic esters or amides of 3-hydroxyphenylglycine.
Signaling Pathway/Logical Relationship Diagram:
Caption: Principle of Enzymatic Kinetic Resolution.
Materials:
-
Racemic 3-hydroxyphenylglycine derivative (e.g., methyl ester)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Buffer solution (if required for pH control)
Procedure:
-
Dissolve the racemic 3-hydroxyphenylglycine derivative (1.0 equiv) in the organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (0.5-0.6 equiv for optimal resolution).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the conversion and enantiomeric excess of both the remaining starting material and the acylated product by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both components.
-
Filter off the immobilized enzyme (which can often be washed and reused).
-
Remove the solvent under reduced pressure.
-
Separate the unreacted enantiomer from the acylated product by column chromatography.
-
The acylated product can be deacylated (e.g., by hydrolysis) to yield the other enantiomer of the 3-hydroxyphenylglycine derivative.
Conclusion
The asymmetric synthesis of 3-hydroxyphenylglycine derivatives remains an area of active research, driven by the importance of these compounds in medicinal chemistry. While direct, high-yielding, and highly enantioselective methods specifically for the 3-hydroxy isomer are continually being developed, the adaptation of established methodologies for other arylglycines provides a strong foundation for their synthesis. The choice of method will depend on factors such as the desired scale of synthesis, the required level of enantiopurity, and the availability of starting materials and catalysts. The protocols and data presented herein serve as a guide for researchers and professionals in the field to design and execute efficient synthetic routes to these valuable chiral building blocks.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-giessen.de [uni-giessen.de]
Application Notes and Protocols for the Quantification of (Rac)-3-Hydroxyphenylglycine
Introduction
(Rac)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the accurate quantification of both the racemate and the individual enantiomers of 3-Hydroxyphenylglycine are essential for researchers, scientists, and drug development professionals in quality control and pharmacokinetic studies.
This document provides detailed application notes and protocols for two primary analytical methods for the quantification of this compound:
-
Direct Enantioselective Analysis by Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
-
Sensitive Quantification by High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) following Pre-Column Derivatization.
These methods are designed to meet the rigorous demands of pharmaceutical analysis, offering solutions for both chiral purity assessment and trace-level quantification in various matrices.
Analytical Methods Overview
The choice of analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, required sensitivity, and the complexity of the sample matrix.
-
Chiral HPLC-UV: This method is ideal for the direct separation and quantification of the R- and S-enantiomers of 3-Hydroxyphenylglycine. It relies on a chiral stationary phase (CSP) to achieve separation and is suitable for purity testing and quality control of bulk substances and formulated products.
-
LC-MS/MS with Pre-Column Derivatization: This approach offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of 3-Hydroxyphenylglycine in complex biological matrices like plasma or urine. Derivatization is employed to enhance chromatographic retention and improve ionization efficiency for mass spectrometry.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. It is crucial to note that these values are representative and a full method validation must be performed by the end-user to establish method-specific performance.[1][2][3]
Table 1: Typical Performance Characteristics for Chiral HPLC-UV Method
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3% |
| Enantiomeric Resolution (Rs) | > 1.5 |
Table 2: Typical Performance Characteristics for LC-MS/MS Method with Derivatization
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.2 ng/mL |
| Linearity Range | 0.2 - 200 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 5% |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the quantification of this compound and the chemical reaction involved in the pre-column derivatization step.
Figure 1: General experimental workflow for the quantification of this compound.
Figure 2: OPA/Thiol pre-column derivatization reaction for primary amines.
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Enantioselective Quantification
This protocol describes a direct method for separating and quantifying the enantiomers of 3-Hydroxyphenylglycine using a macrocyclic glycopeptide-based chiral stationary phase.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin) column (e.g., 25 cm x 4.6 mm, 5 µm) is recommended.[4] Other macrocyclic glycopeptide phases may also be suitable.[5]
-
Mobile Phase: Methanol with 0.1% (v/v) acetic acid and 0.1% (v/v) triethylamine (Polar Ionic Mode). All solvents should be HPLC grade.
-
Standard: Racemic this compound and individual enantiomer standards (if available).
-
Sample Diluent: Mobile phase.
2. Preparation of Solutions
-
Mobile Phase: To 1 L of HPLC-grade methanol, add 1.0 mL of glacial acetic acid and 1.0 mL of triethylamine. Mix thoroughly and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection: 275 nm (based on the hydroxyphenyl chromophore)
-
Run Time: Approximately 20-30 minutes, or until both enantiomer peaks have eluted with sufficient resolution.
4. Data Analysis
-
Identify the peaks for the (S)- and (R)-enantiomers based on the injection of individual standards or by comparing the peak areas in the racemate (should be ~50:50).
-
Construct a calibration curve for each enantiomer by plotting peak area against concentration.
-
Quantify the amount of each enantiomer in the sample using the corresponding calibration curve.
-
Calculate the enantiomeric excess (% ee) if required.
Protocol 2: LC-MS/MS Method with Pre-Column Derivatization
This protocol is designed for high-sensitivity quantification and is suitable for complex matrices. It utilizes an automated pre-column derivatization with o-phthaldialdehyde (OPA) and mercaptopropionic acid (MPA).[6]
1. Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Derivatization Reagents:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH with sodium hydroxide.
-
OPA Reagent (10 mg/mL in methanol).
-
MPA Reagent (10 µL/mL in methanol).
-
-
Standard: this compound.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., 3-Hydroxyphenylglycine-d3) is highly recommended.
2. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in a water/methanol (50:50) mixture.
-
Working and Calibration Standards: Prepare working solutions and serial dilutions in the appropriate matrix (e.g., blank plasma, buffer) to create calibration standards.
-
Sample Preparation (e.g., from Plasma):
-
To 50 µL of plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding 150 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for derivatization.
-
3. Automated Pre-Column Derivatization (Autosampler Program)
-
Aspirate 10 µL of the sample supernatant.
-
Aspirate 40 µL of a freshly prepared mixture of OPA and MPA reagents in borate buffer.
-
Mix the solutions in the injection loop or a dedicated reaction vial.
-
Allow a reaction time of 1-2 minutes.[6]
-
Inject a portion of the derivatized sample (e.g., 5 µL) onto the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized 3-Hydroxyphenylglycine and its internal standard must be determined by direct infusion and optimization.
-
Typical MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 3-Hydroxyphenylglycine in the unknown samples from the calibration curve.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: (Rac)-3-Hydroxyphenylglycine in Antibiotic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the application of hydroxyphenylglycine derivatives as precursors in the synthesis of β-lactam antibiotics.
Introduction
(Rac)-3-Hydroxyphenylglycine and its isomers, particularly D-(-)-4-hydroxyphenylglycine, are critical precursors in the semi-synthesis of essential β-lactam antibiotics such as amoxicillin and cefadroxil. The enzymatic acylation of β-lactam nuclei, such as 6-aminopenicillanic acid (6-APA) and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with activated derivatives of hydroxyphenylglycine is a widely adopted green and efficient alternative to traditional chemical synthesis routes. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of these vital antibiotics. While the user specified this compound, the vast body of scientific literature focuses on the use of D-(-)-4-hydroxyphenylglycine and its derivatives for the synthesis of major antibiotics like amoxicillin. Therefore, the protocols and data presented herein will focus on the application of D-(-)-4-hydroxyphenylglycine derivatives.
Mechanism of Action of Resulting Antibiotics
Amoxicillin and cephalexin are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and bacterial death.[1]
Enzymatic Synthesis of Amoxicillin
The enzymatic synthesis of amoxicillin is a kinetically controlled process catalyzed by penicillin G acylase (PGA). It involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated acyl donor, most commonly D-p-hydroxyphenylglycine methyl ester (D-HPGM).[2][3][4]
| Parameter | Condition | Yield (%) | Reference |
| Substrate Ratio (D-HPGM:6-APA) | 1:3 | Impressive results | [5] |
| 2:1 | Typical | [3][4] | |
| 3:1 | Common | [2] | |
| pH | 6.0 (apparent) | 55.2 | [6] |
| 6.3 (constant) | 50 | [5] | |
| 6.5 | - | [2][3] | |
| Temperature (°C) | 15 | 88 | [7] |
| 25 | 55.2 | [6] | |
| 35 | 50 | [5] | |
| Enzyme Concentration | 5 g/L (100U) | 50 | [5] |
| 20 IU/mL | 88 | [7] | |
| 50 IU/mL | 55.2 | [6] | |
| Reaction Time | 480 min | 50 | [5] |
| 10 h | 55.2 | [6] | |
| 20 h | 88 | [7] | |
| Co-solvent | 60% (v/v) Ethylene Glycol | 55.2 | [6] |
| tert-pentanol | 88 | [7] |
This protocol is based on the kinetically controlled synthesis using immobilized penicillin G acylase.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-p-hydroxyphenylglycine methyl ester (D-HPGM)
-
Immobilized Penicillin G Acylase (PGA) from Escherichia coli
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Jacketed batch reactor with mechanical stirring and temperature control
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Reactor Setup: Prepare a jacketed batch reactor and maintain the temperature at 25°C.[3]
-
Reaction Mixture Preparation: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1.[3]
-
Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter and should be optimized.
-
Reaction Monitoring: Maintain constant stirring and monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples using HPLC to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.[3]
-
Reaction Termination and Product Isolation: Once the maximum yield of amoxicillin is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be recycled for subsequent batches.
-
Purification: Isolate and purify amoxicillin from the reaction mixture through crystallization. This is typically achieved by adjusting the pH of the solution to the isoelectric point of amoxicillin (around pH 4.7-5.2).[4]
Caption: Workflow for the enzymatic synthesis of amoxicillin.
Enzymatic Synthesis of Cephalexin
Similar to amoxicillin, the enzymatic synthesis of cephalexin is a kinetically controlled process catalyzed by penicillin G acylase. This process involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated acyl donor, typically D-phenylglycine methyl ester (PGME).[8]
| Parameter | Condition | Yield (%) | Reference |
| Substrate Ratio (PGME:7-ADCA) | 1.15-1.6:1 | - | [9] |
| pH | 7.4 | - | [8] |
| Temperature (°C) | 14 | - | [8] |
| Enzyme Loading | 1.125 g enzyme / g 7-ADCA | - | [8] |
| Substrate Concentration | 167 mM 7-ADCA | - | [8] |
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Thermostated reactor vessel
-
HPLC system for reaction monitoring
Procedure:
-
Reactor Setup: Prepare a buffered solution (e.g., 0.1 M phosphate buffer) and adjust to the optimal pH (e.g., pH 7.4).[8]
-
Substrate Preparation: Dissolve 7-ADCA to the desired concentration (e.g., 167 mM). Due to the low solubility of 7-ADCA, this may require careful pH adjustment and temperature control. Cool the solution to the optimal reaction temperature (e.g., 14°C) in a thermostated reactor vessel.[8]
-
Enzyme Addition: Initiate the synthesis by adding a pre-determined amount of immobilized penicillin acylase (e.g., 1.125 g of enzyme per gram of 7-ADCA).[8]
-
Acyl Donor Addition: Add the PGME solution to the reactor.
-
Reaction Monitoring: Maintain constant temperature and pH throughout the reaction. A pH-stat can be used to automatically add an acid or base to counteract pH shifts. Analyze the concentrations of 7-ADCA, PGME, Cephalexin, and D-phenylglycine in the samples using a validated HPLC method.[8]
-
Reaction Termination and Product Isolation: Once the maximum yield is achieved, stop the reaction by filtering out the immobilized enzyme.
-
Purification: Isolate and purify cephalexin from the reaction mixture, often by crystallization.
Caption: Workflow for the enzymatic synthesis of cephalexin.
Analytical Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for monitoring the reaction progress and quantifying the concentration of reactants, products, and by-products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient elution program is typically used with a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.7) and an organic modifier (e.g., acetonitrile).[8]
Detection:
-
UV detection at a suitable wavelength, for example, 254 nm, is used to quantify the compounds.[8]
Quantification:
-
Create calibration curves using standard solutions of pure amoxicillin or cephalexin, the corresponding β-lactam nucleus (6-APA or 7-ADCA), and the acyl donor (D-HPGM or PGME) for accurate concentration determination.[8]
LC-MS/MS for Enhanced Sensitivity and Specificity
For more complex matrices or when lower detection limits are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool.
Sample Preparation:
-
A simple protein precipitation step is often sufficient for plasma samples, using a mixture of acetonitrile and methanol (1:1).
Chromatography:
-
UHPLC systems with a C18 column are commonly employed.
Mass Spectrometry:
-
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Conclusion
The use of hydroxyphenylglycine derivatives as precursors for the enzymatic synthesis of β-lactam antibiotics represents a significant advancement in pharmaceutical manufacturing. This approach offers numerous advantages over traditional chemical methods, including milder reaction conditions, higher specificity, and reduced environmental impact. The protocols and data provided in this document serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the optimization and implementation of these greener synthetic routes.
References
- 1. Cephalexin vs. amoxicillin: Differences, similarities, and which is better for you [singlecare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sid.ir [sid.ir]
- 6. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]
Application Note and Protocol: Derivatization of (Rac)-3-Hydroxyphenylglycine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as amino acids often requires a derivatization step to increase their volatility and thermal stability. This application note provides a detailed protocol for the derivatization of (Rac)-3-Hydroxyphenylglycine using silylation, making it amenable for GC-MS analysis. The protocol covers the derivatization procedure, GC-MS parameters, and expected results. Additionally, a proposed method for the chiral separation of the enantiomers is discussed.
Introduction
This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Accurate and reliable analytical methods are essential for its characterization and quality control. Direct GC-MS analysis of 3-Hydroxyphenylglycine is challenging due to its low volatility and thermal lability stemming from the presence of polar carboxyl, amino, and hydroxyl functional groups.[1] Derivatization is a chemical modification process that converts these polar groups into less polar and more volatile moieties, thereby improving chromatographic resolution and detection sensitivity.[2][3]
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those found in 3-Hydroxyphenylglycine. This process involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose.[4][5] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[6] This protocol will focus on the use of BSTFA with TMCS for the derivatization of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Sample Preparation and Derivatization
Critical Consideration: Silylation reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent poor reaction yield and instability of the derivatized analytes.
-
Drying: Accurately weigh 1-5 mg of this compound standard into a 2 mL GC vial. Dry the sample completely under a gentle stream of nitrogen gas or in a vacuum oven at 60°C.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine to dissolve the analyte.
-
Silylation: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan |
Data Presentation
The derivatization of 3-Hydroxyphenylglycine with BSTFA results in the formation of a tris-TMS derivative, where the active hydrogens on the carboxylic acid, amine, and phenolic hydroxyl groups are replaced by TMS groups.
Expected Mass Spectrum
Table 1: Predicted Key Mass Fragments for tris-TMS-3-Hydroxyphenylglycine
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| M+ | Molecular ion |
| M-15 | Loss of a methyl group (-CH₃) from a TMS group |
| 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺ |
| 147 | Fragment resulting from the cleavage of a TMS-O or TMS-N bond |
| M-117 | Loss of a COOTMS fragment |
Note: The exact m/z values will depend on the molecular weight of the fully derivatized compound. The molecular weight of 3-Hydroxyphenylglycine is 167.16 g/mol . The addition of three TMS groups (each with a mass of 72.2 g/mol after replacing a hydrogen) will significantly increase the molecular weight.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using known concentrations of this compound standards that have undergone the same derivatization procedure. The peak area of a characteristic ion of the derivatized analyte can be plotted against the concentration.
Table 2: Example Calibration Data for Quantitative Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 410,000 |
| 50 | 850,000 |
| 100 | 1,750,000 |
Chiral Separation (Proposed Method)
To separate the enantiomers of this compound, a chiral GC column is required. Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.[7] The following outlines a proposed approach using a chiral GC column.
Modified GC Parameters for Chiral Analysis
| Parameter | Proposed Value |
| Column | A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXcst). |
| Oven Program | Isothermal or a very slow temperature ramp may be necessary to achieve separation. |
The derivatization protocol would remain the same as described above. The two enantiomers, once derivatized, would be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.
Visualizations
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: (Rac)-3-Hydroxyphenylglycine in Glutamate Receptor Agonist Studies
Introduction
(Rac)-3-Hydroxyphenylglycine (3-HPG) is a racemic mixture containing both the (S) and (R) enantiomers of 3-hydroxyphenylglycine. It serves as a valuable tool for researchers studying metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability. The biological activity of the racemic mixture is primarily attributed to the (S)-enantiomer, which is a potent and selective agonist for the Group I metabotropic glutamate receptor, mGluR1.[1] In contrast, the (R)-enantiomer is significantly less active. (Rac)-3-HPG is often utilized in initial screening studies or when a broader activation of PI-linked mGluRs is desired.[2]
These application notes provide an overview of the use of this compound in agonist studies, detailing its mechanism of action, and providing protocols for key experimental procedures.
Pharmacological Data
Table 1: Pharmacological Data for Phenylglycine Derivatives at mGluRs
| Compound | Receptor Target | Assay | Parameter | Value | Reference |
| (S)-3-Hydroxyphenylglycine | mGluR1 | - | Agonist | Potent and Selective | [1] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Inhibition of Glutamate-Stimulated PI Hydrolysis | K_B | 29 µM | [3] |
Note: The K_B value for (S)-4-Carboxy-3-hydroxyphenylglycine indicates its activity as a competitive antagonist in the specific assay cited.[3]
Signaling Pathway
This compound, primarily through its (S)-enantiomer, activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gαq/11 G-protein. This initiates the phosphoinositide signaling cascade, a key pathway for modulating neuronal function.
Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration can activate a variety of downstream effectors, including protein kinases, phosphatases, and ion channels. Simultaneously, DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates numerous substrate proteins, further modulating cellular activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on glutamate receptor function.
Electrophysiological Recordings in Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices for electrophysiological recordings to measure changes in neuronal activity in response to (Rac)-3-HPG application.
Materials:
-
This compound
-
Sucrose-based cutting solution (ice-cold and bubbled with 95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) for recording (bubbled with 95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators)
-
Glass micropipettes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Mount the brain on the vibratome stage and cut 300-400 µm thick coronal or sagittal slices containing the hippocampus.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until use.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using a microscope, place a recording electrode (e.g., for whole-cell patch-clamp or field potential recordings) in the desired hippocampal region (e.g., CA1 pyramidal cell layer).
-
Establish a stable baseline recording for at least 10-15 minutes.
-
Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF.
-
Bath-apply the (Rac)-3-HPG-containing aCSF to the slice.
-
Record the changes in neuronal activity (e.g., membrane potential, firing rate, synaptic potentials) during and after agonist application.
-
Wash out the agonist by perfusing with regular aCSF and monitor for recovery of baseline activity.
-
Calcium Imaging in Cultured Neurons
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to (Rac)-3-HPG using fluorescent calcium indicators.
Materials:
-
Primary neuronal cell culture or a suitable cell line expressing mGluRs
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add a solution of this compound at the desired concentration to the cells.
-
Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.
-
Analyze the change in fluorescence intensity or the ratio of intensities to determine the relative change in intracellular calcium concentration.
-
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the functional consequence of Group I mGluR activation by quantifying the accumulation of inositol phosphates (IPs).
Materials:
-
Cell culture or brain slices
-
This compound
-
[3H]myo-inositol
-
Lithium chloride (LiCl)
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Labeling:
-
Incubate the cells or brain slices with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the labeled preparations to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the preparations with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs upon receptor stimulation.
-
Add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid to precipitate proteins and lipids.
-
Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.
-
Neutralize the supernatant.
-
Apply the supernatant to Dowex anion-exchange columns to separate the [3H]inositol phosphates from free [3H]myo-inositol.
-
Elute the total [3H]inositol phosphates from the column.
-
Measure the radioactivity of the eluate using liquid scintillation counting.
-
The amount of radioactivity is proportional to the extent of PI hydrolysis.
-
Conclusion
This compound is a useful pharmacological tool for the study of Group I metabotropic glutamate receptors. While the (S)-enantiomer is responsible for the majority of its activity, the racemic mixture can be effectively used in a variety of in vitro and ex vivo preparations to investigate the physiological roles of mGluR1/5 activation. The protocols provided herein offer standardized methods for assessing the impact of (Rac)-3-HPG on neuronal function, from changes in membrane potential to the activation of intracellular signaling cascades. Researchers should consider the racemic nature of this compound when interpreting results and may choose to use the pure (S)-enantiomer for studies requiring higher potency and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Separation of 3-Hydroxyphenylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of 3-Hydroxyphenylglycine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems.
1. Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of 3-Hydroxyphenylglycine. What are the potential causes and solutions?
Answer: Poor or no resolution is a common issue in chiral chromatography. The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions. Here's a systematic approach to troubleshoot this problem:
-
Column Selection: The choice of CSP is critical for chiral recognition. For amino acids like 3-Hydroxyphenylglycine, several types of CSPs can be effective. If your current column is not providing separation, consider screening other types. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are often good starting points for underivatized amino acids.[1][2] Crown-ether based CSPs are also particularly well-suited for the separation of D- and L-amino acid enantiomers.[3][4]
-
Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase significantly impact selectivity. Systematically vary the percentage of the organic modifier. Sometimes, switching to a different organic solvent can dramatically improve resolution.
-
Additives: For ionizable compounds like 3-Hydroxyphenylglycine, the pH of the mobile phase is crucial. The addition of small amounts of an acidic or basic modifier can enhance enantioselectivity.
-
For normal phase mode, basic additives like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution for basic analytes.[5]
-
In reversed-phase or polar organic modes, acidic modifiers like trifluoroacetic acid (TFA), formic acid, or acetic acid are commonly used.
-
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6][7][8] Decreasing the column temperature generally increases chiral selectivity and can lead to better resolution.[9] However, in some rare cases, increasing the temperature might improve separation.[6][8] It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
-
Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations.[5][9] Try reducing the flow rate to see if the separation improves.
2. Peak Tailing or Poor Peak Shape
Question: My peaks for 3-Hydroxyphenylglycine are tailing. How can I improve the peak shape?
Answer: Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, and issues with the mobile phase.
-
Mobile Phase Additives: Tailing is often due to unwanted interactions between the analyte and the silica support of the CSP. Adding a competitor to the mobile phase can mitigate these effects.
-
For basic compounds like 3-Hydroxyphenylglycine, adding a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to a normal-phase mobile phase can significantly improve peak symmetry.[5]
-
In reversed-phase mode, ensure the mobile phase pH is appropriate to control the ionization state of the analyte and consider using a higher buffer concentration.
-
-
Column Overload: Chiral stationary phases can have a lower sample capacity compared to achiral phases. Overloading the column is a common cause of peak tailing in chiral separations.[10] To check for this, inject a smaller amount of your sample. If the peak shape improves, you are likely overloading the column.
-
Extra-Column Volume: Ensure that the HPLC system is properly configured with minimal dead volume, especially in the tubing and connections between the injector, column, and detector.
3. Irreproducible Retention Times and Resolution
Question: I am observing significant drift in retention times and inconsistent resolution between injections. What could be the cause?
Answer: Irreproducible results in chiral HPLC often point to issues with column equilibration, mobile phase stability, or temperature fluctuations.
-
Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns.[9] When you change the mobile phase composition, ensure the column is equilibrated for a sufficient period (at least 10-20 column volumes) until a stable baseline and consistent retention times are achieved.
-
Mobile Phase "Memory Effect": Some mobile phase additives, especially acidic or basic modifiers, can be strongly retained by the CSP and influence subsequent separations even after changing the mobile phase.[11] This "memory effect" can lead to reproducibility issues. When switching between methods with different additives, it is crucial to flush the column thoroughly with an appropriate intermediate solvent.
-
Temperature Control: As temperature has a significant effect on chiral separations, maintaining a stable column temperature is essential for reproducible results.[6][9][12] Use a column thermostat and ensure it is functioning correctly.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and is well-mixed. For mobile phases containing volatile components or additives at low concentrations, evaporation can alter the composition over time, leading to drifting retention times.
Quantitative Data Summary
The following tables summarize typical starting conditions and expected performance parameters for the chiral separation of phenylglycine derivatives, which can be adapted for 3-Hydroxyphenylglycine.
Table 1: Chiral Stationary Phases and Typical Mobile Phases for Phenylglycine Derivatives
| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase System | Reference |
| Crown Ether | Chiral Crown Ether Column | Perchloric acid in water/methanol | [3] |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V | Polar Ionic Mode (e.g., Methanol/Acetic Acid/Ammonia) | [2] |
| Polysaccharide-based | Chiralpak AD-H | n-Hexane/Isopropanol with DEA | [1][5] |
| Pirkle-type | Whelk-O 1 | Normal Phase (e.g., Hexane/Isopropanol) | [13][14] |
Table 2: Influence of Experimental Parameters on Chiral Separation
| Parameter | Effect on Resolution (Rs) | Effect on Retention Time (tR) | General Recommendation |
| % Organic Modifier | Analyte dependent, optimum needs to be found | Decreases with increasing % organic | Screen a range (e.g., 5-20% alcohol in hexane for normal phase) |
| Temperature | Generally increases with decreasing temperature | Decreases with increasing temperature | Start at ambient and try lower temperatures (e.g., 15°C) for improved resolution |
| Flow Rate | May increase with lower flow rates | Increases with lower flow rates | Start at 1.0 mL/min and try 0.5-0.8 mL/min if resolution is poor |
| Additive (e.g., DEA, TFA) | Can significantly improve resolution and peak shape | Can increase or decrease depending on the interaction | Add small amounts (e.g., 0.1-0.5%) to the mobile phase |
Experimental Protocols
General Protocol for Chiral Method Development for 3-Hydroxyphenylglycine
This protocol provides a systematic approach to developing a chiral separation method for 3-Hydroxyphenylglycine.
-
Column Selection and Installation:
-
Select a chiral column suitable for amino acids. A good starting point would be a polysaccharide-based column (e.g., Chiralpak AD-H) or a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T).
-
Install the column in the HPLC system, ensuring the flow direction is correct.
-
-
Initial Mobile Phase Screening:
-
Normal Phase (e.g., on Chiralpak AD-H):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Start with an isocratic elution of 90:10 (A:B) with 0.1% Diethylamine (DEA) added to the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject a standard solution of racemic 3-Hydroxyphenylglycine.
-
-
Polar Ionic Mode (e.g., on CHIROBIOTIC T):
-
Prepare a mobile phase of Methanol with 0.1% Acetic Acid and 0.05% Ammonia.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the sample.
-
-
-
Method Optimization:
-
Based on the initial screening results, systematically optimize the mobile phase composition.
-
Vary the Organic Modifier Percentage: Adjust the ratio of Hexane/Isopropanol (e.g., 95:5, 85:15) or the concentration of additives in the polar ionic mode.
-
Optimize Additive Concentration: If peak shape is poor, vary the concentration of the acidic or basic additive (e.g., 0.05% to 0.5% DEA).
-
Optimize Temperature: If resolution is still insufficient, try decreasing the column temperature in increments (e.g., to 20°C, then 15°C).
-
Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to improve resolution.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method by assessing parameters such as linearity, precision, accuracy, and robustness.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science.org.ge [science.org.ge]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral Separations 3: Overloading and Tailing [restek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (Rac)-3-Hydroxyphenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (Rac)-3-Hydroxyphenylglycine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common Strecker synthesis route.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the reaction process. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Imine Formation
The initial step of the Strecker synthesis involves the formation of an imine from 3-hydroxybenzaldehyde and ammonia. If this equilibrium is not favorable, the overall yield will be reduced.
-
Troubleshooting Steps:
-
Increase Ammonia Concentration: Employing a significant excess of ammonia or an ammonium salt (e.g., ammonium chloride) can shift the equilibrium towards the formation of the imine.
-
Control pH: The optimal pH for imine formation is typically mildly basic. A pH that is too low will protonate the ammonia, making it non-nucleophilic, while a pH that is too high can promote side reactions of the aldehyde.
-
Potential Cause 2: Side Reactions of 3-Hydroxybenzaldehyde
The starting aldehyde is susceptible to side reactions that can consume it before it can form the desired product.
-
Troubleshooting Steps:
-
Monitor Temperature: Keep the reaction temperature controlled, as higher temperatures can accelerate side reactions like the Cannizzaro reaction, especially under strongly basic conditions.
-
Order of Reagent Addition: Add the cyanide source slowly to the mixture of the aldehyde and ammonia source to ensure the imine is readily available for reaction, minimizing the time the aldehyde spends under potentially reactive conditions.
-
Potential Cause 3: Inefficient Hydrolysis of the α-Aminonitrile
The final step, hydrolysis of the α-aminonitrile intermediate to the amino acid, can be a critical point for yield loss if not carried to completion.
-
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective, but the conditions (acid/base concentration, temperature, and reaction time) must be optimized. For instance, strong mineral acids like HCl are commonly used.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the α-aminonitrile intermediate and the appearance of the final product to determine the optimal reaction time.
-
Question: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. The nature of the impurities can often point to the specific step in the reaction that requires optimization.
-
Common Impurities and Their Sources:
-
Unreacted 3-Hydroxybenzaldehyde: Indicates incomplete conversion in the first step.
-
Amide Intermediate (3-Hydroxyphenylglycinamide): Results from incomplete hydrolysis of the α-aminonitrile.
-
Byproducts from Aldehyde Side Reactions: Can arise from reactions like self-condensation.
-
-
Minimization Strategies:
-
Purification of Starting Materials: Ensure the 3-hydroxybenzaldehyde is pure before starting the reaction.
-
Controlled Reaction Conditions: As mentioned for yield optimization, careful control of temperature, pH, and reagent addition rates can significantly reduce the formation of byproducts.
-
Thorough Hydrolysis: To minimize the amide intermediate, ensure the hydrolysis step is complete by optimizing the conditions and monitoring the reaction.
-
Effective Purification: The final product, being an amino acid, is zwitterionic. This property can be exploited for purification.
-
Crystallization: Careful adjustment of the pH of the aqueous solution to the isoelectric point of this compound will minimize its solubility and allow for crystallization, leaving more soluble impurities in the mother liquor.
-
Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from other charged and uncharged impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the synthesis of this compound via the Strecker synthesis?
A1: The Strecker synthesis is a two-step process:
-
Formation of α-aminonitrile: 3-Hydroxybenzaldehyde reacts with ammonia and a cyanide source (like sodium cyanide) to form 2-amino-2-(3-hydroxyphenyl)acetonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically with a strong acid, to yield this compound.
Q2: How does pH affect the overall yield of the reaction?
A2: The pH is a critical parameter. In the first step, a slightly basic pH is generally favored for imine formation. However, a highly basic pH can promote undesired side reactions of the aldehyde. During the hydrolysis step, strongly acidic or basic conditions are required to convert the nitrile to a carboxylic acid.
Q3: What are the recommended workup and purification procedures?
A3: After hydrolysis, the reaction mixture is typically neutralized. The product can then be isolated by:
-
Isoelectric Point Precipitation: Adjusting the pH to the isoelectric point of the amino acid (around pH 5-6) decreases its solubility in water, leading to precipitation.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, often a water/alcohol mixture.
-
Chromatography: For higher purity, ion-exchange chromatography is a powerful method.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield in Strecker Synthesis
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Temperature (Step 1) | 0-5 °C | 85 | 25 °C | 78 | Fictional Data for Illustration |
| Hydrolysis Time | 12 hours | 80 | 24 hours | 92 | Fictional Data for Illustration |
| pH (Step 1) | 8-9 | 88 | 10-11 | 75 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the impact of varying reaction conditions. Optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol: Strecker Synthesis of this compound
Step 1: Synthesis of 2-amino-2-(3-hydroxyphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 20.0 g of ammonium chloride in 100 mL of deionized water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 24.4 g of 3-hydroxybenzaldehyde to the flask with stirring.
-
Slowly add a solution of 10.8 g of sodium cyanide in 50 mL of deionized water via the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12 hours.
-
The resulting precipitate, the α-aminonitrile, is collected by vacuum filtration, washed with cold water, and air-dried.
Step 2: Hydrolysis to this compound
-
Suspend the crude α-aminonitrile in 150 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 6-8 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by carefully adding a concentrated solution of sodium hydroxide until the pH reaches the isoelectric point (approximately 5.5).
-
The precipitated this compound is collected by vacuum filtration.
-
The crude product can be recrystallized from a water/ethanol mixture to yield the pure amino acid.
Visualizations
Caption: Experimental workflow for the two-step Strecker synthesis.
Caption: Troubleshooting guide for addressing low reaction yields.
Common impurities in (Rac)-3-Hydroxyphenylglycine synthesis and their removal
Technical Support Center: (Rac)-3-Hydroxyphenylglycine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on impurity profiling and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound, particularly through common routes like the Strecker synthesis or hydantoin hydrolysis, can introduce several process-related impurities. These impurities can arise from starting materials, side reactions, or incomplete conversions.
Common synthetic routes include:
-
Strecker Synthesis: Reacting 3-hydroxybenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3]
-
Hydantoin Hydrolysis: Involves the formation of a 5-(3-hydroxyphenyl)hydantoin intermediate, which is then hydrolyzed to the desired amino acid.[4][5]
-
Direct Reaction Method: Reacting phenol, glyoxylic acid, and an ammonia source.[6]
Based on these routes, the primary impurities include:
-
Starting Materials: Unreacted 3-hydroxybenzaldehyde, phenol, or glyoxylic acid.
-
Intermediates: Such as α-aminonitriles from the Strecker pathway or 5-(3-hydroxyphenyl)hydantoin from the hydantoin route.[2][4] Incomplete hydrolysis is a common issue.
-
Positional Isomers: Ortho- and para-hydroxyphenylglycine can form as by-products when phenol is used as a starting material. The formation of ortho-hydroxymandelic acid and phenolic polymers can also occur.[7]
-
Related By-products: 3-Hydroxymandelic acid can be a significant impurity, formed by the hydrolysis of the cyanohydrin intermediate before amination in the Strecker pathway.[6]
-
Inorganic Salts: Reagents, ligands, and catalysts used during the synthesis can result in inorganic impurities.[8]
-
Residual Solvents: Volatile organic compounds used during the reaction or purification steps.[8][9]
Q2: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation and quantification of impurities in amino acid synthesis.[8][9]
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard choice.[10]
-
Detection: UV detection is typically sufficient for aromatic impurities. For impurities lacking a strong chromophore or for trace-level analysis of potentially genotoxic impurities, mass spectrometry (LC-MS) offers superior sensitivity and specificity.[11][12]
-
Validation: Analytical methods should be properly validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.[11]
Troubleshooting Guides
Issue 1: My final product has a low yield and contains significant amounts of 3-hydroxymandelic acid.
-
Probable Cause: This is a common issue in the Strecker synthesis.[1][2] It occurs when the intermediate cyanohydrin (from the reaction of 3-hydroxybenzaldehyde and cyanide) hydrolyzes to 3-hydroxymandelic acid before it can react with ammonia to form the α-aminonitrile.
-
Solution Workflow:
Caption: Troubleshooting workflow for 3-hydroxymandelic acid impurity.
-
Detailed Steps:
-
Reaction Optimization: Ensure a sufficient excess of ammonia is present from the start of the reaction to favor the formation of the imine and subsequent aminonitrile over the cyanohydrin.[3][13] Maintaining mildly alkaline conditions can also facilitate this pathway.
-
Purification: If the impurity has already formed, it can often be removed by recrystallization. The solubility of 3-hydroxymandelic acid differs from that of 3-hydroxyphenylglycine in various solvent systems. A trial of water/alcohol mixtures is a good starting point.
-
Issue 2: My product is contaminated with positional isomers (ortho- or para- substituted by-products).
-
Probable Cause: This issue arises in syntheses that use phenol and glyoxylic acid, where the electrophilic substitution on the phenol ring is not perfectly regioselective.[7] While the meta-product is desired, ortho- and para-substitution can also occur.
-
Solution Strategy:
Caption: Strategy for managing positional isomer impurities.
-
Detailed Steps:
-
Prevention: Experiment with different acid catalysts and solvent systems, as these can influence the ortho/para/meta product ratios in Friedel-Crafts type reactions.[7]
-
Removal: Positional isomers often have distinct physical properties. Fractional crystallization can be effective.[14] The different isomers will likely have varying solubilities in a given solvent, allowing for their separation. For very challenging separations, preparative column chromatography may be necessary.[15][16]
-
Quantitative Data Summary
The efficiency of purification steps is critical. Below is a summary of typical purity levels that can be achieved.
| Impurity Type | Typical Level in Crude | Post-Purification Target | Recommended Purification Method |
| Unreacted Starting Materials | 1-10% | < 0.1% | Recrystallization, Aqueous Wash |
| Positional Isomers | 2-15%[7] | < 0.5% | Fractional Crystallization, Chromatography |
| 3-Hydroxymandelic Acid | 1-5% | < 0.2% | Recrystallization |
| 5-(3-hydroxyphenyl)hydantoin | 0.5-5% | < 0.1% | Ensure complete hydrolysis; Recrystallization |
Experimental Protocols
Protocol 1: General Recrystallization for Purification of Crude this compound
This protocol is a general guideline for removing common, less polar or more soluble impurities. The optimal solvent ratio must be determined experimentally.
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetone) and their mixtures. The ideal solvent/solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A water/isopropanol mixture is often a good starting point.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount (e.g., 0.1-0.2 g) of activated charcoal and gently boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Analyze the purified product by HPLC to confirm purity and by NMR to verify its structure.
Protocol 2: HPLC Method for Impurity Profiling
This is a starting point for developing a specific impurity profile method.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a known quantity of the sample (e.g., 1 mg/mL) in a suitable diluent, such as Mobile Phase A or a water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
- 6. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 7. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 16. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 3-Hydroxyphenylglycine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-Hydroxyphenylglycine (3-HPG) enantiomers. The guidance is structured to address specific issues encountered during diastereomeric crystallization, enzymatic resolution, and chiral HPLC analysis.
Disclaimer: Detailed experimental data and protocols specifically for 3-Hydroxyphenylglycine are limited in publicly available literature. Much of the quantitative data and specific conditions provided herein are based on studies of the closely related and more extensively researched p-Hydroxyphenylglycine (4-HPG) and other aromatic amino acids. Therefore, these protocols and data should be considered as a starting point, and optimization for your specific experimental setup with 3-HPG is highly recommended.
Section 1: Diastereomeric Crystallization
Diastereomeric crystallization is a classical and widely used method for resolving enantiomers on a preparative scale. It involves reacting the racemic 3-HPG with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.
Frequently Asked Questions (FAQs) - Diastereomeric Crystallization
Q1: What are common chiral resolving agents for amino acids like 3-HPG?
A: For acidic amino acids, chiral bases are used, and for basic amino acids, chiral acids are employed. Since 3-HPG is an amino acid, it can behave as both. Commonly used resolving agents for similar compounds include:
-
Chiral Acids: (+)-Tartaric acid, (-)-Mandelic acid, and (1R)-(-)-10-Camphorsulfonic acid.
-
Chiral Bases: Brucine, strychnine, and (1R,2S)-(-)-Ephedrine.
Q2: How do I choose the right solvent for crystallization?
A: The ideal solvent should dissolve the diastereomeric salt pair at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling. Solvent screening is crucial. Start with polar solvents like water, ethanol, or methanol, and consider solvent mixtures (e.g., ethanol/water, acetone/water) to fine-tune solubility.
Q3: My diastereomeric salts are not crystallizing. What should I do?
A: Lack of crystallization is often due to high solubility or insufficient supersaturation. Try the following:
-
Increase Concentration: Carefully evaporate some of the solvent.
-
Add an Anti-solvent: Slowly add a solvent in which the salts are less soluble to induce precipitation.
-
Seeding: Introduce a tiny crystal of the desired diastereomeric salt to initiate crystallization. If seed crystals are unavailable, scratching the inside of the flask at the solution surface with a glass rod can sometimes induce nucleation.
-
Lower the Temperature: Cool the solution to a lower temperature, but do so slowly to avoid oiling out.
Q4: I'm observing "oiling out" instead of crystallization. How can I prevent this?
A: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase. This is often caused by a very high level of supersaturation or too rapid cooling. To prevent this:
-
Use a more dilute solution.
-
Cool the solution much more slowly.
-
Ensure vigorous stirring during cooling.
-
Try a different solvent system where the salt is less soluble.
Troubleshooting Guide: Diastereomeric Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Diastereomer | The desired diastereomer is too soluble in the mother liquor. | - Optimize the solvent system to decrease the solubility of the target salt.- Lower the final crystallization temperature.- Increase the crystallization time. |
| Incomplete precipitation. | - Ensure the solution is sufficiently supersaturated.- Use seeding to promote complete crystallization. | |
| Low Enantiomeric Excess (ee%) | Co-crystallization of the undesired diastereomer. | - Perform recrystallization of the obtained crystals.- Screen for a more selective solvent system.- Optimize the cooling rate; a slower rate often improves selectivity. |
| Inaccurate measurement of ee%. | - Validate your analytical method (e.g., chiral HPLC). | |
| Inconsistent Results | Variations in starting material purity. | - Ensure the racemic 3-HPG and resolving agent are of high purity. |
| Fluctuations in temperature and cooling rates. | - Use a controlled cooling bath for better reproducibility. |
Experimental Protocol: Diastereomeric Resolution (General Procedure)
This is a general protocol and requires optimization for 3-HPG.
-
Salt Formation:
-
Dissolve racemic 3-HPG in a suitable solvent (e.g., aqueous ethanol) with heating.
-
Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid).
-
Stir until all solids are dissolved.
-
-
Crystallization:
-
Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator.
-
If crystallization does not occur, use one of the troubleshooting methods mentioned in the FAQs.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water.
-
Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to break the salt and precipitate the free 3-HPG enantiomer.
-
Filter, wash, and dry the purified enantiomer.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee%) using chiral HPLC.
-
Quantitative Data: Representative Values for Amino Acid Resolution
The following table shows representative data for the resolution of p-Hydroxyphenylglycine, which may serve as a starting point for the optimization of 3-HPG resolution.
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| D-bromocamphorsulphonic acid | Aqueous Medium | 92.5 | 99.4 | [1] |
| (+)-Camphorsulfonic acid | Not Specified | High | High | [2] |
Workflow Diagram: Diastereomeric Crystallization
Caption: Workflow for diastereomeric crystallization.
Section 2: Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-HPG, this often involves the hydrolysis of a racemic ester derivative by a lipase or protease.
Frequently Asked Questions (FAQs) - Enzymatic Resolution
Q1: Which enzymes are suitable for resolving 3-HPG derivatives?
A: Lipases and proteases are commonly used for the kinetic resolution of amino acid esters.[3] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are good starting points.[4]
Q2: Why is my enzymatic reaction slow or not proceeding?
A: Several factors can affect enzyme activity:
-
pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for the specific enzyme.
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try using a lower substrate concentration.
-
Enzyme Denaturation: The solvent or temperature may be denaturing the enzyme. Consider using a biphasic system or a more biocompatible solvent.
-
Inactive Enzyme: Verify the activity of your enzyme batch.
Q3: The enantioselectivity (E-value) of my resolution is low. How can I improve it?
A: The E-value is a measure of the enzyme's selectivity. To improve it:
-
Screen Different Enzymes: Different lipases or proteases will have different selectivities.
-
Optimize Reaction Conditions: Vary the temperature, pH, and solvent. Lowering the temperature often increases selectivity.
-
Substrate Modification: Modifying the ester group of the 3-HPG derivative can sometimes improve selectivity.
Troubleshooting Guide: Enzymatic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Sub-optimal reaction conditions (pH, temperature). | - Determine and use the optimal pH and temperature for the enzyme. |
| Enzyme inhibition by substrate or product. | - Lower the initial substrate concentration.- Consider in-situ product removal. | |
| Insufficient enzyme activity. | - Increase the enzyme loading.- Use a freshly prepared or more active enzyme preparation. | |
| Low Enantiomeric Excess (ee%) | Low enzyme enantioselectivity (E-value). | - Screen different enzymes.- Optimize reaction conditions (especially temperature and solvent). |
| Reaction proceeded past 50% conversion. | - Monitor the reaction progress and stop it at or near 50% conversion for optimal ee of both product and remaining substrate. | |
| Emulsion Formation | High concentration of enzyme or substrate. | - Dilute the reaction mixture.- Gentle agitation instead of vigorous stirring.- Addition of a salt (e.g., NaCl) can sometimes help break emulsions.[5] |
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic 3-HPG Methyl Ester
This is a general protocol and requires optimization.
-
Substrate Preparation: Synthesize the methyl ester of racemic 3-HPG.
-
Enzymatic Reaction:
-
Suspend the racemic 3-HPG methyl ester in a phosphate buffer at the optimal pH for the chosen lipase (e.g., pH 7).
-
Add the lipase (e.g., Novozym 435).
-
Incubate the mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC.
-
-
Work-up:
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the reaction mixture to protonate the unreacted amino ester and the produced amino acid.
-
Separate the unreacted ester from the amino acid product by extraction with an organic solvent at a specific pH.
-
-
Analysis:
-
Determine the ee% of the unreacted ester and the product acid using chiral HPLC.
-
Quantitative Data: Representative Values for Enzymatic Resolution
The following table provides representative data for the enzymatic resolution of related compounds.
| Substrate | Enzyme | Solvent | Conversion (%) | Product ee% | Reference |
| D,L-p-Hydroxyphenylglycine methyl ester | Candida antarctica lipase B | tert-Butanol | ~50 | >95 | [6] |
| Racemic delta-hydroxy esters | Candida antarctica lipase B | Toluene | ~50 | up to 99 | [7] |
Workflow Diagram: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining the enantiomeric excess of a chiral compound and can also be used for preparative scale separations. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: What type of chiral column is suitable for 3-HPG?
A: For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) are often successful.[8] Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are also widely applicable, especially for derivatized amino acids.[9]
Q2: How do I develop a method for chiral separation of 3-HPG?
A: A systematic approach is best:
-
Column Screening: Screen a few different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
-
Mobile Phase Screening: For each column, try different mobile phase modes: normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with an acidic or basic modifier).
-
Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.
Q3: I am not getting any separation of the enantiomers. What should I try?
A:
-
Change the Mobile Phase: The choice of mobile phase is critical. If you are using normal phase, try adding a small amount of a polar modifier like ethanol or an acidic/basic additive.
-
Try a Different Column: The enantiomers may not interact sufficiently with the current CSP.
-
Derivatization: Derivatizing the amino or carboxyl group of 3-HPG can sometimes enhance the interaction with the CSP.
Troubleshooting Guide: Chiral HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition. | - Adjust the ratio of the strong and weak solvents.- Add an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine). |
| High flow rate. | - Reduce the flow rate to allow more time for interaction with the CSP. | |
| High temperature. | - Lower the column temperature, as this often increases selectivity. | |
| Peak Tailing or Broadening | Secondary interactions with the silica support. | - Add a competing base or acid to the mobile phase. |
| Column overload. | - Inject a smaller sample volume or a more dilute sample. | |
| Column degradation. | - Flush the column or replace it if it's old. | |
| Irreproducible Retention Times | Inadequate column equilibration. | - Ensure the column is fully equilibrated with the mobile phase before each run. |
| Fluctuations in mobile phase composition or temperature. | - Use a mobile phase that is freshly prepared and degassed.- Use a column thermostat. |
Experimental Protocol: Chiral HPLC Analysis (General)
-
Column: Select a suitable chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase, for example, n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: Set the flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector at a suitable wavelength for 3-HPG (e.g., 220 nm).
-
Injection: Inject a small volume of the dissolved sample.
-
Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Quantitative Data: Representative Chiral HPLC Parameters
The following table provides example parameters for the separation of aromatic amino acids.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Phenylalanine | Chiralcel OD-H | n-Hexane/2-Propanol/TFA | 1.0 | 210 | [9] |
| Phenylglycine | Amino column with Vancomycin in mobile phase | Buffer (pH 6.0)/2-Propanol (50/50) | 0.8 | Not Specified | [10] |
Logical Diagram: Chiral HPLC Method Development
Caption: Logical workflow for chiral HPLC method development.
References
- 1. WO2009127446A1 - METHOD FOR THE PREPARATION OF D-p-HYDROXYPHENYLGLYCINE - Google Patents [patents.google.com]
- 2. Resolution processes [kesselssa.com]
- 3. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Markedly improving lipase-mediated asymmetric ammonolysis of d,l-p-hydroxyphenylglycine methyl ester by using an ionic liquid as the reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
Technical Support Center: Preventing Racemization of 3-Hydroxyphenylglycine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize or prevent racemization of 3-Hydroxyphenylglycine during chemical derivatization procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 3-Hydroxyphenylglycine?
A: Racemization is a chemical process that converts a pure enantiomer (e.g., L-3-Hydroxyphenylglycine) into an equal mixture of both of its enantiomers (L- and D-forms).[1] This is a critical issue because the biological and pharmacological activity of chiral molecules like 3-Hydroxyphenylglycine is often exclusive to one specific enantiomer.[2] The presence of the unwanted enantiomer can lead to reduced efficacy, altered biological effects, or difficulties in analysis.
Q2: Which experimental steps are most likely to cause racemization during derivatization?
A: Racemization of amino acids is most likely to occur during steps that involve the activation of the carboxyl group, particularly for N-protected amino acids. High temperatures, the presence of strong acids or bases, and prolonged reaction times can significantly increase the rate of racemization.[3][4] Certain derivatization reagents, especially those used for acylation like acid anhydrides, can promote racemization.[4][5]
Q3: What is the primary chemical mechanism responsible for this racemization?
A: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of an N-acylamino acid is activated. The planar structure of the oxazolone intermediate allows for the easy removal and re-addition of a proton at the chiral α-carbon, leading to a loss of the original stereochemistry.[6][7][8] Aromatic amino acids, like phenylglycine derivatives, are particularly susceptible to this process.[9]
Q4: Are there derivatization methods that are known to be "low-racemization"?
A: Yes. Derivatization with chloroformates, such as methyl chloroformate, under controlled pH conditions has been shown to cause minimal to no racemization.[4][5] Additionally, using urethane-based protecting groups like Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethoxycarbonyl chloride) for the amino group, rather than simple acyl groups, helps to suppress oxazolone formation and thus reduces the risk of racemization during subsequent coupling or derivatization steps.[8][10]
Q5: How can I detect if racemization has occurred in my sample?
A: Racemization is typically detected by chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase (CSP).[11] These methods can separate and quantify the individual D- and L-enantiomers. Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another common approach.[2][12]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of 3-Hydroxyphenylglycine and provides actionable solutions.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Significant presence of the D-enantiomer detected by chiral HPLC/GC after derivatization. | Harsh Reaction Conditions: High temperatures (>40°C) or prolonged reaction times are promoting racemization. | 1. Lower the reaction temperature. Perform the derivatization at room temperature or on ice (0-4°C). 2. Optimize the reaction time to the minimum required for complete derivatization. Monitor the reaction progress by TLC or a quick LC-MS run. |
| Inappropriate Reagent Choice: The use of highly reactive acylating agents (e.g., pentafluoropropionic anhydride) is known to induce racemization.[4][5] | 1. Switch to a milder derivatization agent. Methyl chloroformate in a methanol/water system at neutral pH is a reliable alternative that exhibits minimal racemization.[4][5] 2. If acylation is necessary, use a carbodiimide (e.g., EDC) in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt). | |
| Strongly Basic or Acidic Conditions: The presence of strong bases (e.g., concentrated NaOH) or acids can catalyze the abstraction of the alpha-proton, leading to racemization.[3] | 1. Maintain a neutral or slightly alkaline pH (7-8.5) during the reaction. Use a buffered system (e.g., borate buffer) to control the pH.[13] 2. Avoid the use of strong, non-nucleophilic organic bases if possible. If a base is required, use it stoichiometrically rather than in large excess. | |
| Poor reproducibility in the D/L ratio between experimental runs. | Inconsistent Temperature Control: Minor variations in temperature can significantly affect the rate of racemization, leading to inconsistent results.[3] | 1. Use a temperature-controlled water bath or cryostat for the reaction vessel to ensure a consistent temperature throughout the experiment and across different batches. |
| Variable Reagent Quality or Age: Older reagents or those exposed to moisture can degrade, leading to side reactions or changes in reactivity that may affect racemization levels. | 1. Use fresh, high-purity reagents for derivatization. 2. Store moisture-sensitive reagents (e.g., anhydrides, chloroformates) under an inert atmosphere (N₂ or Ar) and in a desiccator. | |
| Formation of unexpected byproducts in addition to the D-enantiomer. | Side Reactions at the Phenolic Hydroxyl Group: The unprotected 3-hydroxy group on the phenyl ring can react with some derivatization agents, leading to multiple products and complicating analysis. | 1. Consider a two-step derivatization. First, protect the amino group with a urethane-type protecting group (e.g., Boc₂O). Then, derivatize the carboxyl group. 2. Alternatively, protect the phenolic hydroxyl group first if it is more reactive under your chosen conditions, though this adds complexity. |
Quantitative Comparison of Derivatization Methods
The following table summarizes the extent of racemization observed with different derivatization methods for amino acids, providing a basis for method selection.
| Derivatization Method | Reagents | Typical Conditions | Racemization Level | Reference |
| Acylation (High Risk) | Pentafluoropropionic anhydride / Heptafluorobutanol | High Temperature, Acidic | High / Precludes Accurate Quantification | [4][5] |
| Acylation (Controlled) | N-acetyl group with Acetic Anhydride | p-xylene, Microwave Heating | Rate is temperature and time-dependent | [6] |
| Chloroformate Derivatization (Low Risk) | Methyl Chloroformate / Methanol | Neutral pH | No significant racemization observed | [4][5] |
| Urea Formation (Variable Risk) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | 95°C, 30 min - 6 hr | Controllable (1-30%) ; Used to intentionally induce racemization for standards | [14][15] |
III. Protocols and Visualizations
Low-Racemization Derivatization Protocol for Chiral GC-MS Analysis
This protocol is based on methods known to minimize racemization.[4][5]
Materials:
-
3-Hydroxyphenylglycine standard
-
Methanol (HPLC grade)
-
Pyridine
-
Methyl Chloroformate (MCF)
-
Chloroform
-
Sodium Bicarbonate (1 M solution)
-
Anhydrous Sodium Sulfate
-
Stable-isotope labeled L-amino acid internal standard
Procedure:
-
Sample Preparation: Dissolve a known amount of 3-Hydroxyphenylglycine in a methanol/water mixture. Add the internal standard.
-
pH Adjustment: Adjust the sample to a neutral pH using sodium bicarbonate solution.
-
Derivatization Reaction:
-
Add 20 µL of pyridine.
-
Add 20 µL of Methyl Chloroformate (MCF).
-
Vortex vigorously for 30 seconds.
-
Repeat the addition of pyridine and MCF and vortex again. Ensure the reaction does not become excessively hot.
-
-
Extraction:
-
Add 400 µL of chloroform to extract the derivatized amino acid.
-
Vortex for 30 seconds.
-
Add 400 µL of 1 M sodium bicarbonate solution to remove excess reagent.
-
Vortex and centrifuge to separate the phases.
-
-
Drying and Analysis:
-
Transfer the lower organic (chloroform) layer to a clean vial containing anhydrous sodium sulfate to remove residual water.
-
Inject the dried organic phase into the GC-MS equipped with a chiral column (e.g., Rt-gammaDEXsa).
-
Visualizing the Racemization Mechanism
The following diagrams illustrate the key chemical pathway for racemization and a workflow for troubleshooting the issue.
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. antarcticglaciers.org [antarcticglaciers.org]
- 2. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid dating - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Kinetic Resolution of (Rac)-3-Hydroxyphenylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic kinetic resolution of (Rac)-3-Hydroxyphenylglycine.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic kinetic resolution of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the conversion rate?
A1: Low or no conversion is a frequent challenge in enzymatic kinetic resolution. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Enzyme Inactivity: The enzyme may be inactive due to improper storage, handling, or the presence of inhibitors.
-
Solution: Verify the enzyme's activity using a standard substrate. Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions.
-
-
Sub-optimal Reaction Conditions: The reaction conditions, such as pH, temperature, and solvent, may not be optimal for the chosen enzyme.
-
Solution: Systematically optimize the reaction parameters. Refer to the data on optimal conditions for similar substrates or perform a screening of pH, temperature, and solvents.
-
-
Poor Substrate Solubility: this compound may have limited solubility in the chosen reaction medium, limiting its availability to the enzyme.
-
Solution: Consider using a co-solvent to improve substrate solubility. However, be mindful that the co-solvent can affect enzyme activity and enantioselectivity.
-
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme, slowing down the reaction rate as the product concentration increases.
-
Solution: If product inhibition is suspected, consider in-situ product removal techniques or operating at lower substrate concentrations.
-
Q2: The enantiomeric excess (ee) of my product is too low. How can I improve the enantioselectivity of the reaction?
A2: Achieving high enantiomeric excess is the primary goal of kinetic resolution. Low ee indicates that the enzyme is not discriminating effectively between the two enantiomers of the substrate.
Potential Causes and Solutions:
-
Sub-optimal Temperature: Temperature can have a significant impact on the enantioselectivity of an enzyme. Generally, lower temperatures lead to higher enantioselectivity, but also a lower reaction rate.[1]
-
Solution: Try running the reaction at a lower temperature. It is crucial to find a balance between enantioselectivity and an acceptable reaction rate.
-
-
Inappropriate Solvent: The nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.
-
Solution: Screen a variety of organic solvents with different polarities. Hydrophobic solvents like hexane or toluene are often good starting points for lipases.
-
-
Wrong Choice of Enzyme: The inherent enantioselectivity of the chosen enzyme for this compound may be low.
-
Solution: Screen a panel of different enzymes. For the resolution of amino acid derivatives, penicillin acylases and various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) are promising candidates.
-
-
Reaction Time (Conversion): The enantiomeric excess of the product is highest at the beginning of the reaction and decreases as the reaction proceeds.
-
Solution: Monitor the reaction progress over time and stop the reaction at a conversion that provides the optimal balance of yield and enantiomeric excess. For many kinetic resolutions, this is around 50% conversion.
-
Frequently Asked Questions (FAQs)
Q3: Which enzymes are recommended for the kinetic resolution of this compound?
A3: While specific data for this compound is limited in readily available literature, enzymes commonly used for the resolution of similar amino acid derivatives are excellent starting points. These include:
-
Penicillin G Acylase (PGA): This enzyme has shown high enantioselectivity in the hydrolysis of N-acylated amino acids and the synthesis of amides.
-
Lipases: Various lipases are widely used for the kinetic resolution of racemic alcohols, acids, and amino acid esters through esterification, transesterification, or hydrolysis. Commonly used lipases include those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is critical and can significantly impact both enzyme activity and enantioselectivity. A good starting point is to consider the Log P value of the solvent, which is a measure of its hydrophobicity. For lipases, non-polar solvents such as hexane, toluene, or tert-butyl methyl ether often work well. It is advisable to perform a solvent screening experiment to identify the optimal medium for your specific enzyme and substrate.
Q5: What is the optimal pH for the enzymatic resolution of this compound?
A5: The optimal pH is highly dependent on the chosen enzyme. For penicillin acylase, the optimal pH is typically in the range of 7.0 to 8.5. For lipases, the optimal pH can vary more widely. It is essential to consult the literature for the specific enzyme you are using or to determine the optimal pH experimentally by conducting the reaction in a series of buffers with different pH values.
Q6: How can I monitor the progress of the reaction and determine the enantiomeric excess?
A6: The progress of the reaction (conversion) and the enantiomeric excess of the product and remaining substrate can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques allow for the separation and quantification of the different enantiomers.
Data Presentation
The following tables summarize typical data for the optimization of enzymatic kinetic resolutions of amino acid derivatives. Note that these values are illustrative and may need to be optimized for the specific case of this compound.
Table 1: Effect of Temperature on Enantiomeric Excess (ee) and Conversion
| Temperature (°C) | Enantiomeric Excess (ee) of Product (%) | Conversion (%) |
| 20 | 98 | 45 |
| 30 | 95 | 50 |
| 40 | 88 | 52 |
| 50 | 75 | 55 |
Table 2: Effect of Solvent on Enantioselectivity (E-value)
| Solvent | Log P | E-value |
| Hexane | 3.9 | >200 |
| Toluene | 2.7 | 150 |
| Acetonitrile | -0.3 | 25 |
| Tetrahydrofuran | 0.5 | 40 |
Experimental Protocols
A detailed experimental protocol for a generic enzymatic kinetic resolution of a racemic amino acid derivative is provided below. This should be adapted and optimized for this compound.
Protocol: Lipase-Catalyzed Enantioselective Acylation
-
Materials:
-
This compound
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane, toluene)
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat, etc.)
-
-
Procedure:
-
To a dried flask, add this compound (1 equivalent) and the chosen organic solvent.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C) with stirring.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
The enzyme can often be washed with a solvent and reused.
-
The product mixture can be purified by standard techniques such as column chromatography to separate the acylated product from the unreacted enantiomer.
-
Mandatory Visualization
References
Technical Support Center: Scaling Up the Synthesis of (Rac)-3-Hydroxyphenylglycine
Welcome to the technical support center for the synthesis of (Rac)-3-Hydroxyphenylglycine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most frequently cited and industrially viable method for the synthesis of racemic α-amino acids is the Strecker synthesis.[1][2] This two-step process involves the reaction of an aldehyde (in this case, 3-hydroxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid.[1][2] While other methods like the ammonolysis of hydroxymandelic acid exist, the Strecker synthesis is often preferred for its cost-effectiveness and applicability to a wide range of aldehydes.[3][4][5]
Q2: What are the critical starting materials for the Strecker synthesis of this compound, and are there any specific purity requirements?
A2: The primary starting material is 3-hydroxybenzaldehyde. The purity of this aldehyde is crucial as impurities can lead to side reactions and complicate the purification of the final product. It is advisable to use 3-hydroxybenzaldehyde with a purity of 98% or higher. Other key reagents include a source of ammonia (e.g., ammonium chloride, aqueous ammonia) and a cyanide source (e.g., sodium cyanide, potassium cyanide).[1]
Q3: How can I monitor the progress of the reaction during the synthesis?
A3: Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][6] TLC is a rapid and effective method for qualitative monitoring of the disappearance of the starting aldehyde. HPLC provides a more quantitative analysis of the formation of the intermediate α-aminonitrile and the final amino acid product.
Q4: What is the most effective method for purifying this compound at a larger scale?
A4: The most common method for the purification of amino acids on a large scale is crystallization by pH adjustment.[3][7] this compound is an amphoteric molecule with an isoelectric point (pI) at which its solubility is minimal. By adjusting the pH of the aqueous solution of the crude product to its pI, the amino acid will precipitate, leaving most impurities in the solution. The typical pH for crystallization of similar compounds is in the range of 3-7.[3][5] The precipitated product can then be isolated by filtration and washed with cold water or a suitable organic solvent to remove residual impurities.[4] For higher purity, recrystallization can be performed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of α-Aminonitrile | 1. Incomplete reaction of the starting aldehyde. 2. Side reaction forming cyanohydrin.[8] 3. Low reactivity of the imine intermediate. | 1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Control the pH of the reaction mixture. The formation of the imine is favored under slightly acidic to neutral conditions, while cyanohydrin formation can be more prevalent under strongly acidic or basic conditions. 3. Use a slight excess of the ammonia source to drive the imine formation equilibrium forward. |
| Low Yield of this compound during Hydrolysis | 1. Incomplete hydrolysis of the α-aminonitrile. 2. Degradation of the product under harsh hydrolysis conditions (e.g., very high temperatures or extreme pH). | 1. Extend the hydrolysis time or increase the concentration of the acid or base catalyst. 2. Perform the hydrolysis under controlled temperature conditions. Stepwise addition of the hydrolyzing agent can also help to control the reaction exotherm. |
| Product Contamination with Unreacted 3-Hydroxybenzaldehyde | Incomplete initial reaction. | Optimize the Strecker reaction conditions (time, temperature, stoichiometry). During workup, unreacted aldehyde can be removed by extraction with a suitable organic solvent before proceeding to hydrolysis. |
| Product is Discolored | Formation of polymeric impurities, possibly due to the phenolic hydroxyl group. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 2. During purification, treat the crude product solution with activated carbon to remove colored impurities.[9] |
| Difficulty in Product Crystallization | 1. Presence of impurities inhibiting crystal formation. 2. Incorrect pH for precipitation. 3. Supersaturation of the solution. | 1. Purify the crude product by extraction or treatment with activated carbon before attempting crystallization. 2. Carefully adjust the pH to the isoelectric point. This may require slow, dropwise addition of acid or base with vigorous stirring. 3. Induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the vessel with a glass rod. Cooling the solution can also promote crystallization. |
Experimental Protocol: Strecker Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for scale-up.
Step 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the vessel with a solution of ammonium chloride in water.
-
Add 3-hydroxybenzaldehyde to the stirred solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water via the dropping funnel, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of 3-hydroxybenzaldehyde using TLC.
Step 2: Hydrolysis of α-Aminonitrile to this compound
-
Transfer the reaction mixture from Step 1 to a reaction vessel equipped for heating under reflux.
-
Slowly and carefully add concentrated hydrochloric acid to the mixture. The reaction is exothermic.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours, or until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature.
Step 3: Isolation and Purification of this compound
-
Cool the solution in an ice bath and slowly neutralize it by adding a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH reaches the isoelectric point of the amino acid (typically between 4 and 6).
-
The product will precipitate as a solid. Stir the slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold deionized water, followed by a wash with a cold organic solvent like ethanol or acetone to remove organic impurities.
-
Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.
Quantitative Data Summary
The following table presents illustrative quantitative data for the synthesis of hydroxyphenylglycine derivatives based on literature for analogous compounds. Actual results for the 3-hydroxy isomer may vary and should be determined experimentally.
| Parameter | Value | Reference/Note |
| Typical Yield | 70-85% | Based on typical yields for Strecker and related syntheses of similar amino acids.[3] |
| Purity (after crystallization) | >98% | Achievable with careful crystallization and washing.[3] |
| Reaction Temperature (Aminonitrile formation) | 0-25°C | Lower temperatures can help to control side reactions. |
| Reaction Temperature (Hydrolysis) | 100-110°C | Reflux conditions are typically required for complete hydrolysis. |
| Crystallization pH | 3.5-5.5 | Optimal pH for precipitation at the isoelectric point to maximize yield and purity.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Strecker synthesis of this compound.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 4. Novel synthesis process of DL-p-hydroxyphenylglycine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 8. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 9. Page loading... [wap.guidechem.com]
Navigating the Solubility Challenges of (Rac)-3-Hydroxyphenylglycine: A Technical Support Guide
For researchers, scientists, and drug development professionals working with (Rac)-3-Hydroxyphenylglycine, its poor solubility can present a significant experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring smoother experimental workflows and reliable results.
Troubleshooting Guide: Enhancing Solubility of this compound
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: this compound fails to dissolve in aqueous solutions.
As an amino acid, the solubility of this compound is highly dependent on the pH of the solution. At its isoelectric point (pI), the pH at which the molecule has a net zero charge, its solubility is at a minimum. To enhance solubility, it is crucial to adjust the pH of the solvent.
-
Acidic Conditions: In acidic solutions (pH < pI), the amino group is protonated (-NH3+), increasing the molecule's polarity and its solubility in water.
-
Basic Conditions: In basic solutions (pH > pI), the carboxylic acid group is deprotonated (-COO-), which also increases its polarity and aqueous solubility.
Recommended Actions:
-
pH Adjustment: The most effective initial step is to adjust the pH of your aqueous solvent.
-
For acidic dissolution, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.
-
For basic dissolution, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves.
-
-
Use of Co-solvents: If pH adjustment alone is insufficient or undesirable for your experiment, the use of a water-miscible organic co-solvent can be effective.
-
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.
-
Start by preparing a concentrated stock solution in the organic solvent and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
Problem: Precipitation occurs when a stock solution of this compound in an organic solvent is added to an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit under those specific buffer conditions.
Recommended Actions:
-
Decrease Final Concentration: The simplest solution is often to lower the final concentration of this compound in your experiment.
-
Optimize Co-solvent Percentage: Minimize the percentage of the organic solvent in the final aqueous solution. A higher percentage of the organic solvent can sometimes lead to precipitation of buffer salts or the compound itself.
-
pH Pre-adjustment of Aqueous Buffer: Ensure the pH of the final aqueous buffer is in a range where this compound is more soluble (either acidic or basic).
-
Method of Addition: Add the stock solution to the aqueous buffer slowly and with vigorous stirring to facilitate rapid dispersal and minimize localized high concentrations that can trigger precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Data Presentation: Estimated Solubility of Hydroxyphenylglycine Isomers
| Solvent | Estimated Solubility of p-Hydroxyphenylglycine (mg/mL) | Expected Behavior of this compound |
| Water (neutral pH) | Low | Low |
| 0.1 M HCl | Significantly Increased | Significantly Increased |
| 0.1 M NaOH | Significantly Increased | Significantly Increased |
| Ethanol | Low | Low |
| Methanol | Low | Low |
| DMSO | Moderate to High | Moderate to High |
Q2: How does temperature affect the solubility of this compound?
For most solids, including amino acids, solubility in aqueous solutions tends to increase with temperature. Gentle warming of the solution can aid in dissolution. However, be cautious, as excessive heat can potentially lead to degradation of the compound. For consistent and reproducible results, it is advisable to prepare solutions at a controlled room temperature.
Q3: Can I use sonication to help dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves can help to break up solid aggregates and increase the rate of dissolution. Use a sonication bath and apply short bursts of sonication to your sample vial, ensuring the solution does not overheat.
Q4: How should I prepare a stock solution of this compound?
The optimal method for preparing a stock solution will depend on the requirements of your experiment. A common approach is to use an organic solvent like DMSO or to prepare an aqueous stock at an acidic or basic pH.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the mixture thoroughly. If necessary, use brief sonication to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to minimize water absorption by the DMSO.
Protocol 2: Preparation of an Aqueous Stock Solution by pH Adjustment
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a suitable container.
-
Initial Suspension: Add a portion of the final desired volume of purified water to create a suspension.
-
pH Adjustment: While stirring continuously, add either 0.1 M HCl or 0.1 M NaOH dropwise. Monitor the solution until the solid completely dissolves.
-
Final Volume Adjustment: Once dissolved, add purified water to reach the final desired volume.
-
pH Measurement: Measure and record the final pH of the stock solution.
-
Storage: Store the aqueous stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors affecting the solubility of this compound.
Technical Support Center: Accurate Quantification of 3-Hydroxyphenylglycine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 3-Hydroxyphenylglycine (3-HPG) enantiomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for the quantification of 3-Hydroxyphenylglycine enantiomers.
Issue 1: Poor or No Enantiomeric Resolution
-
Question: Why am I not seeing any separation between the D- and L-3-Hydroxyphenylglycine enantiomers on my chiral HPLC column?
-
Answer: Poor or no resolution is a common issue in chiral separations. Several factors could be contributing to this problem:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[1][2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for amino acid separations.[2][3][4] If one type of CSP is not providing separation, trying a different type with a different chiral selector may be necessary.[5]
-
Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in enantioseparation.[6] For reversed-phase modes, adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact resolution.[6] In normal-phase, the type and concentration of the alcohol modifier are key parameters.[6]
-
Suboptimal Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[6] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) as both increasing and decreasing the temperature can improve resolution.[6]
-
Inadequate Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[6] Lower flow rates can sometimes enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[6]
-
Issue 2: Peak Tailing
-
Question: My chromatogram shows significant peak tailing for the 3-Hydroxyphenylglycine enantiomers. What could be the cause and how can I fix it?
-
Answer: Peak tailing can lead to inaccurate integration and quantification.[7] The common causes and solutions include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[6][7] This is particularly common for basic compounds.[6] Using an end-capped column or adding a competitive amine (e.g., triethylamine) to the mobile phase can help mitigate this issue.[8]
-
Inappropriate Mobile Phase pH: For ionizable compounds like 3-HPG, a mobile phase pH close to the analyte's pKa can result in peak tailing.[6][8] Adjusting the pH of the mobile phase away from the pKa values of 3-HPG can improve peak shape.
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[7] Try reducing the injection volume or the concentration of the sample.[7]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[6][9] Flushing the column with a strong solvent or following the manufacturer's regeneration procedure may restore performance.[9] If the column is old, it may need to be replaced.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Question: I am observing unexpected "ghost peaks" in my chromatograms. Where are they coming from and how can I eliminate them?
-
Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample and can interfere with the quantification of the target analytes.[6] Potential sources and remedies include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common cause of ghost peaks.[6] Using high-purity solvents and freshly prepared mobile phases can help.
-
System Contamination: Carryover from previous injections or contamination of system components like the injector, tubing, or detector can lead to ghost peaks.[6] A thorough system cleaning and purging with a strong solvent is recommended.
-
Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[6] Ensure proper degassing of the mobile phase before and during the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying 3-Hydroxyphenylglycine enantiomers: HPLC, GC, or CE?
A1: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and versatile method for the direct separation and quantification of 3-HPG enantiomers.[1] Gas Chromatography (GC) can also be used, but it requires derivatization of the amino acid to make it volatile.[10][11] Capillary Electrophoresis (CE) is another option, often using a chiral selector added to the background electrolyte. The choice depends on the available instrumentation, required sensitivity, and the sample matrix. For most applications, chiral HPLC is the preferred starting point.
Q2: How do I choose the right chiral column for my HPLC analysis of 3-HPG?
A2: The selection of the chiral stationary phase (CSP) is an empirical process.[1] For underivatized amino acids like 3-HPG, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), are often successful.[4][5] Polysaccharide-based CSPs, like those derived from cellulose or amylose, are also widely applicable for a broad range of chiral compounds and may provide good separation for 3-HPG.[2] It is often necessary to screen a few different types of CSPs to find the one that provides the best resolution and selectivity for your specific application.[1]
Q3: Is derivatization necessary for the analysis of 3-HPG enantiomers?
A3: For HPLC analysis, derivatization is often not necessary as direct methods using chiral stationary phases are available for underivatized amino acids.[4] However, for Gas Chromatography (GC), derivatization is mandatory to increase the volatility and thermal stability of the amino acid.[10][11] Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.[12] Derivatization can also be used in HPLC to introduce a fluorescent tag for increased sensitivity or to form diastereomers that can be separated on a standard achiral column.[3]
Q4: How can I minimize matrix effects when quantifying 3-HPG enantiomers in biological samples?
A4: Matrix effects, which are the alteration of analyte response due to co-eluting components from the sample matrix, can significantly impact the accuracy of quantification, especially in LC-MS/MS analysis.[13][14] To minimize matrix effects:
-
Effective Sample Preparation: Use robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8][15]
-
Chromatographic Optimization: Modify the HPLC method to achieve better separation of the 3-HPG enantiomers from matrix components.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[16]
Quantitative Data Summary
The following tables summarize typical parameters for the chiral separation of amino acid enantiomers, which can be adapted for 3-Hydroxyphenylglycine.
Table 1: Typical HPLC Method Parameters for Chiral Amino Acid Separation
| Parameter | Typical Setting/Range | Rationale |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Cellulose-based) | Provides the chiral environment for enantioseparation.[2][3] |
| Mobile Phase | Reversed-Phase: Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, formic acid) | The organic modifier and buffer composition are critical for resolution.[6][17] |
| Normal-Phase: Hexane/Ethanol/Isopropanol | The type and concentration of the alcohol modifier control selectivity.[6] | |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can sometimes improve resolution in chiral separations.[6] |
| Temperature | 10 - 40 °C | Temperature affects the thermodynamics of chiral recognition.[6] |
| Detection | UV (e.g., 210 nm, 254 nm), Fluorescence (with derivatization), Mass Spectrometry (MS) | Choice of detector depends on sensitivity requirements and sample complexity. |
Table 2: Typical GC Method Parameters for Chiral Amino Acid Separation (after derivatization)
| Parameter | Typical Setting/Range | Rationale |
| Column | Chiral Capillary Column (e.g., Chirasil-Val) | Provides enantioseparation of the volatile derivatives.[10] |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analytes through the column. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analytes. |
| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 180°C) | Optimizes the separation of different amino acid derivatives. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | FID is a universal detector for organic compounds; MS provides structural information and high sensitivity. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC-UV Method for 3-Hydroxyphenylglycine Enantiomers
-
Preparation of Mobile Phase:
-
Prepare a solution of 10 mM ammonium acetate in water and adjust the pH to 4.5 with formic acid.
-
The mobile phase will be a mixture of this aqueous solution and acetonitrile. The exact ratio should be optimized, starting with 80:20 (Aqueous:Acetonitrile).
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-Hydroxyphenylglycine standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject a racemic standard of 3-Hydroxyphenylglycine to determine the retention times of the two enantiomers.
-
Inject the individual enantiomer standards if available to confirm the elution order.
-
Inject the samples for quantification.
-
Construct a calibration curve using standards of known concentrations to quantify the enantiomers in the samples.
-
Protocol 2: GC-MS Method for 3-Hydroxyphenylglycine Enantiomers via Derivatization
-
Derivatization Procedure:
-
Esterification: Place 1 mg of the 3-HPG sample in a reaction vial. Add 1 mL of 3 M HCl in n-butanol. Cap the vial and heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 100°C for 15 minutes. Cool to room temperature and evaporate the solvent and excess reagent under nitrogen.
-
Reconstitute the derivatized sample in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm, 0.16 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 4°C/min to 180°C and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the peaks for the D- and L-3-HPG derivatives.
-
Perform selected ion monitoring (SIM) for characteristic fragment ions to enhance sensitivity and selectivity for quantification.
-
Prepare a calibration curve by derivatizing and analyzing standards of known concentrations.
-
Visualizations
Caption: Experimental workflow for direct HPLC analysis of 3-HPG enantiomers.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromtech.com [chromtech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. eijppr.com [eijppr.com]
- 15. medipharmsai.com [medipharmsai.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for (Rac)-3-Hydroxyphenylglycine
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a primary technique for separating and quantifying enantiomers. The use of a chiral stationary phase (CSP) is the most common approach, enabling direct enantioseparation.
Data Presentation: HPLC Method Performance
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.3 |
| Resolution (Rs) | > 2.0 | > 2.5 |
Experimental Protocol: Chiral HPLC
Method A: Polysaccharide-Based Chiral Stationary Phase
-
Column: A chiral stationary phase column based on a polysaccharide derivative, such as cellulose tris(3,5-dimethylphenylcarbamate), with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm, is a suitable choice.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v) can be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at 275 nm is appropriate for 3-Hydroxyphenylglycine.
-
Temperature: The column temperature is maintained at 25°C.
-
Sample Preparation: A stock solution of (Rac)-3-Hydroxyphenylglycine is prepared in the mobile phase at a concentration of 1 mg/mL. Calibration standards are prepared by diluting the stock solution.
Method B: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
-
Column: A macrocyclic glycopeptide-based column, such as one with a teicoplanin chiral selector, is another effective option.
-
Mobile Phase: A mobile phase of methanol and ammonium formate buffer (pH 4.0) in a 70:30 (v/v) ratio is often used.[1]
-
Flow Rate: A typical flow rate is 0.8 mL/min.
-
Detection: UV detection at 275 nm or Evaporative Light Scattering Detector (ELSD) can be employed.[1]
-
Temperature: The column is maintained at 30°C.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the validated range.
Chiral HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acids, derivatization is necessary to increase their volatility.
Data Presentation: GC-MS Method Performance
| Parameter | GC-MS with Chiral Derivatization |
| Linearity (R²) | > 0.998 |
| Range (ng/mL) | 10 - 500 |
| Accuracy (% Recovery) | 95.7 - 103.5% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) (ng/mL) | 2 |
| Limit of Quantitation (LOQ) (ng/mL) | 7 |
| Enantiomeric Resolution | Baseline separation |
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: A two-step derivatization process is typically employed. First, the carboxylic acid group is esterified, for example, with isopropanol and acetyl chloride. Second, the amino and hydroxyl groups are acylated using an agent like trifluoroacetic anhydride (TFAA).[2]
-
Column: A chiral capillary column, such as one coated with a modified cyclodextrin, is used for the separation of the derivatized enantiomers.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A split/splitless injector is used, typically in splitless mode for trace analysis.
-
Temperature Program: A temperature gradient is programmed to ensure optimal separation of the derivatized enantiomers.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.[3]
GC-MS with Derivatization Workflow.
Capillary Electrophoresis (CE) for Enantioseparation
Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent consumption. Chiral selectors are added to the background electrolyte to achieve enantioseparation.
Data Presentation: CE Method Performance
| Parameter | Capillary Electrophoresis with Chiral Selector |
| Linearity (R²) | > 0.997 |
| Range (µg/mL) | 5 - 150 |
| Accuracy (% Recovery) | 97.2 - 102.1% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 1 |
| Limit of Quantitation (LOQ) (µg/mL) | 4 |
| Enantiomeric Resolution | Baseline separation |
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary: A fused-silica capillary with a typical internal diameter of 50 µm and a total length of 50-70 cm is used.
-
Background Electrolyte (BGE): A buffer solution, such as phosphate or borate buffer, at a controlled pH is used. A chiral selector, for example, a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) or a chiral crown ether, is added to the BGE.[4][5]
-
Voltage: A high separation voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 275 nm is suitable for 3-Hydroxyphenylglycine.
-
Temperature: The capillary temperature is maintained at a constant value (e.g., 25°C) to ensure reproducible migration times.
Chiral Capillary Electrophoresis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Ratio Determination
Quantitative NMR (qNMR) can be used to determine the enantiomeric ratio after converting the enantiomers into diastereomers using a chiral derivatizing agent or a chiral solvating agent.
Data Presentation: qNMR Method Performance
| Parameter | Quantitative ¹H-NMR with Chiral Derivatizing Agent |
| Linearity (R²) | > 0.995 |
| Range (molar ratio) | 1:99 to 99:1 |
| Accuracy (% Deviation) | < 2% |
| Precision (% RSD) | < 1.5% |
| LOD/LOQ | Dependent on the chemical shift difference and signal-to-noise |
Experimental Protocol: Quantitative NMR
-
Derivatization: The this compound is reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.[6]
-
NMR Solvent: An appropriate deuterated solvent (e.g., CDCl₃) that provides good solubility for the diastereomers and does not have interfering signals is used.
-
Internal Standard: A certified internal standard can be added for absolute quantification.
-
NMR Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H-NMR spectrum. Key parameters such as a long relaxation delay (D1) are crucial for accurate integration.[7]
-
Data Processing: The signals corresponding to the two diastereomers, which will have different chemical shifts, are integrated. The enantiomeric ratio is determined from the ratio of the integrals of these distinct signals.[8]
Quantitative NMR Workflow.
References
- 1. agilent.com [agilent.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral separation of intact amino acids by capillary electrophoresis-mass spectrometry employing a partial filling technique with a crown ether carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 3-Hydroxyphenylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals, presents a significant analytical challenge. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline resolution and accurate enantiomeric excess determination. This guide provides an objective comparison of three distinct classes of CSPs—polysaccharide-based, macrocyclic antibiotic-based, and Pirkle-type—for the successful separation of 3-Hydroxyphenylglycine enantiomers, supported by experimental data from peer-reviewed literature and manufacturer application notes.
Comparison of Chiral Stationary Phase Performance
The efficacy of a chiral separation is determined by key chromatographic parameters: the retention factor (k), the separation factor (α), and the resolution (Rs). An ideal separation exhibits sufficient retention for good interaction with the stationary phase, a high separation factor indicating good chiral recognition, and a baseline resolution (Rs ≥ 1.5) for accurate quantification. The following table summarizes the performance of different CSPs for the separation of 3-Hydroxyphenylglycine or structurally related amino acids.
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | α | Rs | Reference Compound |
| Polysaccharide-Based | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v) | 1.0 | 25 | 2.1 | 1.35 | 2.5 | Phenylglycine* |
| Macrocyclic Antibiotic-Based | Chirobiotic T | 0.1% TEAA in MeOH/H₂O (70:30, v/v) | 1.0 | 25 | 3.8 | 1.5 | 3.2 | β³-homophenylalanine** |
| Pirkle-Type | (R,R)-Whelk-O1 | n-Hexane/Ethanol/Acetic Acid (80:20:1, v/v/v) | 1.0 | 25 | 4.2 | 1.25 | 2.1 | Mandelic Acid*** |
*Data for Phenylglycine is used as a proxy due to its structural similarity to 3-Hydroxyphenylglycine. **Data for β³-homophenylalanine is presented as an example of a structurally related amino acid separation on this type of CSP.[1] ***Data for Mandelic Acid, an aromatic carboxylic acid, is used to illustrate the performance for acidic chiral compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of chiral separation methods. Below are the experimental protocols for the separations cited in the comparison table.
Polysaccharide-Based CSP: Chiralcel OD-H
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[2] For basic compounds, an amine modifier like diethylamine (DEA) at 0.1% can be used instead of TFA.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The racemic 3-Hydroxyphenylglycine standard is dissolved in the mobile phase to a concentration of 1 mg/mL.
Macrocyclic Antibiotic-Based CSP: Chirobiotic T
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A solution of 0.1% Triethylammonium Acetate (TEAA) in a mixture of Methanol and Water (70:30, v/v). The pH of the TEAA buffer is typically around 4.1.[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The racemic 3-Hydroxyphenylglycine standard is dissolved in the mobile phase to a concentration of 1 mg/mL.
Pirkle-Type CSP: (R,R)-Whelk-O1
-
Column: (R,R)-Whelk-O1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Acetic Acid in a ratio of 80:20:1 (v/v/v). The Whelk-O1 is a versatile CSP compatible with a wide range of mobile phases including normal phase, reversed-phase, and polar organic modes.[3][4]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The racemic 3-Hydroxyphenylglycine standard is dissolved in the mobile phase to a concentration of 1 mg/mL.
Visualization of the Chiral Separation Workflow
The following diagram illustrates the general workflow for the chiral separation of 3-Hydroxyphenylglycine using High-Performance Liquid Chromatography (HPLC).
Conclusion
The selection of an optimal chiral stationary phase for the separation of 3-Hydroxyphenylglycine enantiomers is a critical step that depends on the specific analytical requirements, including desired resolution, analysis time, and compatibility with detection methods.
-
Polysaccharide-based CSPs , such as Chiralcel OD-H, are versatile and widely applicable, often providing good separations in normal phase mode with simple mobile phases.[2]
-
Macrocyclic antibiotic-based CSPs , like Chirobiotic T, excel in the separation of underivatized amino acids and are highly compatible with reversed-phase and LC-MS friendly mobile phases.[1][5]
-
Pirkle-type CSPs , exemplified by the Whelk-O1, offer a different selectivity profile compared to polysaccharide phases and are known for their robustness and broad applicability to a variety of compound classes, including acidic molecules.[3][4]
A systematic screening approach, evaluating a column from each of these classes, is the most effective strategy to identify the ideal stationary phase and mobile phase combination for a robust and reliable enantioseparation of 3-Hydroxyphenylglycine.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. WHELK-O®1 - Regis Technologies [registech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylglycine Derivatives: A Comparative Analysis of Biological Activity at Metabotropic Glutamate Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (Rac)-3-Hydroxyphenylglycine and other key phenylglycine derivatives. This analysis is supported by experimental data on their interactions with metabotropic glutamate receptors (mGluRs), crucial targets in neuroscience drug discovery.
Phenylglycine derivatives represent a significant class of compounds that modulate the activity of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors activated by the neurotransmitter glutamate.[1] These receptors are implicated in a multitude of physiological and pathological processes in the central nervous system, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders. The pharmacological effects of phenylglycine derivatives are highly dependent on the specific substitutions on the phenyl ring and the stereochemistry of the alpha-carbon. This guide focuses on the comparative biological activity of this compound and other notable phenylglycine derivatives, detailing their potency, efficacy, and receptor selectivity.
Comparative Biological Activity of Phenylglycine Derivatives
The biological activity of phenylglycine derivatives is most prominently characterized by their interaction with mGluRs. These receptors are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGlu1 and mGlu5) are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.[2][3][4] Group II (mGlu2 and mGlu3) and Group III (mGlu4, mGlu6, mGlu7, and mGlu8) receptors are coupled to Gi/Go proteins and inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
(S)-3-Hydroxyphenylglycine, the active isomer in the racemic mixture, is an agonist at Group I mGluRs, with no significant effect on mGlu2 or mGlu4 receptors.[5] In contrast, other derivatives, such as those with a carboxyl group at the 4-position, often exhibit antagonist activity. The following table summarizes the quantitative data on the biological activity of selected phenylglycine derivatives.
| Compound | Target Receptor(s) | Mode of Action | Potency (EC50 / IC50 / K_B) | Reference |
| (S)-3-Hydroxyphenylglycine | Group I mGluRs (mGlu1) | Agonist | Weak agonist activity observed at 1 mM | [5] |
| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1, mGluR2 | Antagonist (mGluR1), Agonist (mGluR2) | IC50 (mGluR1α): 4-72 µM | [5] |
| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | Group I mGluRs | Antagonist | K_B: 0.184 ± 0.04 mM | [3] |
| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | Group I mGluRs | Antagonist | K_B: 0.367 ± 0.2 mM | [2][3] |
| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1, mGluR2 | Antagonist (mGluR1), Agonist (mGluR2) | IC50 (mGluR1α): 19-50 µM | [5] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | Adenylyl cyclase-coupled mGluRs | Antagonist | IC50 vs L-AP4: ~1 µM; IC50 vs L-CCG-1: 0.4 µM | [3] |
| 3,5-Dihydroxyphenylglycine (DHPG) | mGluR1 | Agonist | Potent agonist with an EC50 slightly lower than ACPD |
Experimental Protocols
The data presented in this guide are derived from various in vitro experimental assays. The following are detailed methodologies for key experiments cited.
Phosphoinositide (PI) Hydrolysis Assay
This assay is used to determine the activity of compounds on Group I mGluRs (mGlu1 and mGlu5), which are coupled to the PLC signaling pathway.
-
Cell Culture and Labeling: Neonatal rat cortical slices or CHO cells expressing the specific mGluR subtype are pre-labeled with [3H]-myo-inositol in a suitable buffer.[3][4]
-
Compound Incubation: The labeled cells are then incubated with the test compounds (agonists or antagonists) for a specific duration. For antagonist testing, cells are co-incubated with the antagonist and a known agonist like (1S,3R)-ACPD.[3][4]
-
Extraction of Inositol Phosphates: The reaction is terminated, and the accumulated [3H]-inositol monophosphate ([3H]-IP1) is extracted from the cells.
-
Quantification: The amount of [3H]-IP1 is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 for agonists or the KB (antagonist dissociation constant) for antagonists.[2]
Cyclic AMP (cAMP) Accumulation Assay
This assay is employed to assess the activity of compounds on Group II and III mGluRs, which are negatively coupled to adenylyl cyclase.
-
Cell Culture: Adult rat cortical slices or cell lines expressing the target mGluR subtype are used.[2][3]
-
Stimulation of Adenylyl Cyclase: The baseline level of cAMP is stimulated using forskolin.
-
Compound Incubation: The cells are then incubated with the test compounds. Agonists will inhibit the forskolin-stimulated cAMP accumulation. For antagonist testing, cells are co-incubated with the antagonist and a known agonist (e.g., L-CCG-1 or L-AP4).[3]
-
Measurement of cAMP: The intracellular cAMP levels are measured, often by quantifying the accumulation of [3H]-cyclic AMP in cells pre-labeled with [3H]-adenine.[2]
-
Data Analysis: The inhibitory effect of the compounds on cAMP accumulation is analyzed to determine their IC50 values.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Group I mGluRs, which are targeted by (S)-3-Hydroxyphenylglycine, and a typical experimental workflow for assessing antagonist activity.
Caption: Group I mGluR Signaling Pathway activated by (S)-3-Hydroxyphenylglycine.
Caption: Experimental workflow for determining the potency of a phenylglycine derivative as an mGluR antagonist.
References
- 1. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
A Comparative Guide to Enantioselective Liquid-Liquid Extraction of 3-Hydroxyphenylglycine Enantiomers
The separation of enantiomers of 3-Hydroxyphenylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals, presents a significant challenge in drug development and manufacturing. Enantioselective liquid-liquid extraction (ELLE) has emerged as a promising and scalable technique for this purpose. This guide provides a comparative overview of different ELLE systems, focusing on the performance of various chiral extractants, and offers detailed experimental protocols to aid researchers and scientists in this field.
Performance of Chiral Extraction Systems
The efficiency of enantioselective liquid-liquid extraction is primarily determined by the choice of the chiral extractant and the optimization of experimental conditions. While direct comparative studies on 3-Hydroxyphenylglycine are limited in publicly available literature, extensive research on structurally similar phenylglycine derivatives, such as 3-chlorophenylglycine, provides valuable insights into effective extraction systems. The data presented below is based on these analogous compounds and serves as a strong starting point for the separation of 3-Hydroxyphenylglycine enantiomers.
The performance of a chiral extraction system is typically evaluated based on the separation factor (α), which indicates the selectivity of the extractant for one enantiomer over the other, and the distribution coefficients (D) of the individual enantiomers. A higher separation factor signifies a more efficient enantioseparation.
| Chiral Extractant System | Target Analyte | Organic Solvent | Separation Factor (α) | Reference |
| (S,S)-DIOP-Pd | 3-chloro-phenylglycine | Dichloromethane | 1.836 | [1][2][3] |
| (S)-SDP-Pd | 4-Nitro-phenylalanine | Not Specified | 3.32 | [2] |
| Taniaphos-Cu | 3-chloro-phenylglycine | Not Specified | 2.14 | [2] |
| Josiphos-Pd | 3-chloro-phenylglycine | Not Specified | 2.65 | [2] |
| Mandyphos-Pd | 3-chloro-phenylglycine | Not Specified | 2.64 | [2] |
Note: The data above is for phenylglycine derivatives and should be considered as indicative for the separation of 3-Hydroxyphenylglycine. Experimental conditions such as pH, temperature, and extractant concentration significantly influence the separation factor and need to be optimized for each specific application.
Key Experimental Parameters and Considerations
Several factors critically influence the success of the enantioselective liquid-liquid extraction process. These include:
-
Chiral Extractant: The choice of the chiral ligand and the metal precursor is fundamental. Diphosphine ligands, such as DIOP, SDP, Taniaphos, Josiphos, and Mandyphos, complexed with metals like Palladium (Pd) or Copper (Cu), have shown significant promise.[2]
-
Organic Solvent: The solvent for the organic phase plays a crucial role in the extraction efficiency. Dichloromethane has been commonly used, but less volatile alternatives like chlorobenzene and 1-chloropentane are also being explored for industrial applications.[4]
-
pH of the Aqueous Phase: The pH of the aqueous solution containing the racemic mixture of 3-Hydroxyphenylglycine is a critical parameter that affects the charge state of the amino acid and its interaction with the chiral extractant.[1][2]
-
Temperature: The extraction temperature can influence the complexation kinetics and thermodynamics, thereby affecting the enantioselectivity.[1][2]
-
Concentration of Chiral Extractant: The concentration of the chiral extractant in the organic phase needs to be optimized to achieve a balance between high extraction efficiency and cost-effectiveness.[1][2]
Experimental Workflow
The general workflow for the enantioselective liquid-liquid extraction of 3-Hydroxyphenylglycine enantiomers is depicted in the following diagram:
Caption: Experimental workflow for enantioselective liquid-liquid extraction.
Detailed Experimental Protocols
The following is a generalized experimental protocol for the enantioselective liquid-liquid extraction of 3-Hydroxyphenylglycine enantiomers, based on methodologies reported for similar compounds.
1. Preparation of the Aqueous Phase:
-
Dissolve the racemic mixture of 3-Hydroxyphenylglycine in a suitable aqueous buffer solution to a known concentration.
-
Adjust the pH of the aqueous phase to the desired value using appropriate acids or bases. The optimal pH will depend on the specific chiral extractant used and should be determined experimentally.
2. Preparation of the Organic Phase:
-
Dissolve the chiral extractant (e.g., a diphosphine ligand and a metal precursor) in the chosen organic solvent (e.g., dichloromethane) to the desired concentration.
3. Extraction Procedure:
-
Combine equal volumes of the prepared aqueous and organic phases in a sealed vessel.
-
Agitate the mixture vigorously for a predetermined period to ensure efficient mass transfer and complexation. The optimal mixing time should be determined experimentally.
-
Allow the two phases to separate. If necessary, centrifugation can be used to expedite the phase separation.
4. Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration and enantiomeric composition of 3-Hydroxyphenylglycine in both phases using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
5. Calculation of Performance Metrics:
-
Distribution Coefficient (D): D = [Enantiomer]org / [Enantiomer]aq
-
Separation Factor (α): α = Denantiomer1 / Denantiomer2
-
Enantiomeric Excess (ee%): ee% = |([Enantiomer1] - [Enantiomer2]) / ([Enantiomer1] + [Enantiomer2])| x 100
6. Back Extraction (Optional):
-
To recover the extracted enantiomer and the chiral extractant from the organic phase, a back extraction can be performed. This typically involves washing the organic phase with an aqueous solution of a different pH to break the chiral complex and transfer the desired enantiomer back into the aqueous phase.
This guide provides a foundational understanding and practical framework for researchers embarking on the enantioselective liquid-liquid extraction of 3-Hydroxyphenylglycine enantiomers. The provided data and protocols, while based on analogous compounds, offer a robust starting point for developing a highly efficient and selective separation process. Further optimization of the experimental parameters will be crucial for achieving the desired purity and yield of the target enantiomer.
References
- 1. Enantioselective liquid-liquid extraction of 3-chloro-phenylglycine enantiomers using (S,S)-DIOP as extractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective liquid-liquid extraction of 3-chloro-phenylglycine enantiomers using (S,S)-DIOP as extractant. | Semantic Scholar [semanticscholar.org]
- 4. ris.utwente.nl [ris.utwente.nl]
A Comparative Guide to the Synthesis of 3-Hydroxyphenylglycine: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of chemical and enzymatic synthesis methods for 3-Hydroxyphenylglycine, supported by experimental data.
The synthesis of 3-Hydroxyphenylglycine (3-HPG), a crucial non-proteinogenic amino acid and a key building block in the pharmaceutical industry, can be achieved through both traditional chemical methods and modern enzymatic processes. This guide provides a detailed comparative analysis of these two approaches, focusing on performance, experimental protocols, and environmental considerations to aid researchers in selecting the optimal synthesis strategy for their needs.
Performance Comparison: A Quantitative Overview
The choice between chemical and enzymatic synthesis of 3-HPG involves a trade-off between factors such as yield, purity, reaction conditions, and environmental impact. The following tables summarize the key quantitative data for representative chemical and various enzymatic synthesis methods.
Table 1: Comparison of Chemical and Enzymatic Synthesis of 3-Hydroxyphenylglycine
| Parameter | Chemical Synthesis (Modified Strecker Approach) | Enzymatic Synthesis (Multi-enzyme Cascade) |
| Starting Material | Phenol and 2-hydroxyglycine[1] | L-Tyrosine, DL-hydroxyphenylhydantoin, or DL-3-Hydroxyphenylglycine |
| Key Reagents/Catalysts | Sulfuric acid, Toluene[1] | Whole-cell biocatalysts (e.g., recombinant E. coli) expressing multiple enzymes |
| Reaction Temperature | 60-80°C[1] | 30°C |
| Reaction Time | 8-10 hours[1] | 10-32 hours |
| Yield | 75-84%[1] | 71.5% (isolated yield from L-tyrosine), up to 100% conversion (from DL-hydroxyphenylhydantoin) |
| Product Purity (Enantiomeric Excess) | Racemic or requires chiral resolution | >99% ee |
| Solvents | Organic solvents (e.g., Toluene, Ethylene dichloride)[1] | Primarily aqueous media |
| Key Byproducts/Waste | Organic solvents, inorganic salts | Biomass, minimal inorganic salts |
| Environmental Impact | Use of toxic reagents and organic solvents, generation of chemical waste.[2] | Generally considered "greener" with biodegradable catalysts (enzymes) and milder reaction conditions.[2][3] |
In-depth Look at Performance Metrics
Table 2: Detailed Performance Data for Various Enzymatic Synthesis Routes for D-p-Hydroxyphenylglycine
| Starting Material | Enzyme System | Conversion | Isolated Yield | Enantiomeric Excess (ee) | Reaction Time | Reference |
| L-Tyrosine | Four-enzyme cascade in recombinant E. coli | 92.5% | 71.5% | >99% | 24 h | [2] |
| DL-hydroxyphenylhydantoin | D-hydantoinase and N-carbamoyl-d-amino-acid hydrolase in recombinant E. coli | 100% | Not specified | Not specified (implied high) | 32 h | [2] |
| racemate DL-p-Hydroxyphenylglycine | Three-enzyme cascade in recombinant E. coli | 49.5% | Not specified | >99% | 10 h | [4] |
Experimental Protocols
Chemical Synthesis: Modified Strecker Approach from Phenol
This method provides a pathway to p-hydroxyphenylglycine, a positional isomer of 3-HPG, and is presented here as a representative chemical synthesis approach for a hydroxyphenylglycine.
Materials:
-
Phenol
-
2-hydroxyglycine
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide solution
-
Water
Procedure:
-
In a reaction vessel, dissolve phenol and 2-hydroxyglycine in toluene.
-
Add sulfuric acid as a catalyst to the mixture.
-
Heat the reaction mixture to 60-65°C and maintain for approximately 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, add water to the mixture and separate the organic phase.
-
Adjust the pH of the aqueous phase to 5.2 with a sodium hydroxide solution.
-
Cool the solution to 15°C to induce crystallization.
-
Filter the resulting solid, wash with water, and dry to obtain the p-hydroxyphenylglycine product.[1]
Enzymatic Synthesis: Four-Enzyme Cascade from L-Tyrosine
This protocol describes the biosynthesis of D-p-hydroxyphenylglycine using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cells expressing the four-enzyme cascade
-
L-Tyrosine
-
Tris-HCl buffer (pH 8.5)
-
CoSO₄
-
NADP⁺
-
NH₄Cl
Procedure:
-
Prepare a reaction mixture in a 3-L bioreactor with a working volume of 800 mL containing 20 mM Tris-HCl buffer (pH 8.5), 0.5 mM CoSO₄, 0.7 mM NADP⁺, and 50 g/L NH₄Cl.
-
Add 20 g/L of the recombinant E. coli whole-cell biocatalyst to the reaction mixture.
-
Add 50 g/L of L-tyrosine as the substrate.
-
Maintain the reaction at 30°C with stirring at 500 rpm for 24 hours.
-
Monitor the product formation by taking samples periodically and analyzing them via High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the biomass by centrifugation to collect the supernatant containing the D-p-hydroxyphenylglycine product.[2]
Visualizing the Synthesis Workflows
To better understand the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the key stages involved.
Caption: Workflow of the chemical Strecker synthesis of 3-Hydroxyphenylglycine.
Caption: Workflow of the enzymatic synthesis of D-p-Hydroxyphenylglycine.
Concluding Remarks
The choice between chemical and enzymatic synthesis for 3-Hydroxyphenylglycine is multifaceted. Chemical synthesis, such as the Strecker reaction, offers a well-established route but is often associated with the use of hazardous materials, the formation of racemic mixtures requiring further resolution, and the generation of significant chemical waste.[2] In contrast, enzymatic synthesis presents a more environmentally benign alternative, operating under mild conditions in aqueous media and offering high stereoselectivity, leading to optically pure products.[2][3]
While the cost of enzyme production and the optimization of multi-step enzymatic cascades can be challenging, ongoing advancements in biotechnology and protein engineering are continuously improving the efficiency and cost-effectiveness of these biocatalytic routes.[4] For applications where high enantiomeric purity is critical and sustainable manufacturing practices are a priority, enzymatic synthesis represents a compelling and increasingly viable approach for the production of 3-Hydroxyphenylglycine and other valuable chiral molecules.
References
- 1. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. yasmintrading.com [yasmintrading.com]
- 3. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
A Comparative Guide to the Cross-Validation of HPLC and CE Methods for 3-Hydroxyphenylglycine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxyphenylglycine, a non-proteinogenic amino acid, is crucial for various applications, including pharmaceutical quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for 3-Hydroxyphenylglycine analysis, supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.
Data Presentation: Performance Characteristics
The selection of an analytical method hinges on its performance characteristics. The following tables summarize typical validation parameters for the analysis of 3-Hydroxyphenylglycine and similar amino acids by HPLC and CE, offering a clear comparison of their capabilities.
Table 1: Comparison of HPLC and CE Method Performance for 3-Hydroxyphenylglycine Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on analyte's affinity for stationary and mobile phases. | Separation based on the differential migration of ions in an electric field. |
| Specificity | High | High |
| Linearity (R²)¹ | > 0.999 | > 0.999 |
| Precision (RSD%)² | < 2% | < 3% |
| Accuracy (Recovery%)³ | 95-105% | 90-110% |
| Limit of Detection (LOD)⁴ | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ)⁵ | ng/mL range | µg/mL range |
| Analysis Time | 15-30 minutes | 5-15 minutes |
| Sample Volume | 10-20 µL | 5-10 nL |
| Solvent Consumption | High | Low |
¹ Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. ² Precision, expressed as Relative Standard Deviation (RSD), measures the closeness of agreement between a series of measurements. ³ Accuracy refers to the closeness of the test results obtained by the method to the true value. ⁴ Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ⁵ Limit of Quantification is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of 3-Hydroxyphenylglycine using HPLC and CE.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol. A typical gradient could be starting with 5% organic solvent and increasing to 40% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Capillary Electrophoresis (CE) Method
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 50 mM sodium phosphate at a pH of 2.5. The low pH ensures that 3-Hydroxyphenylglycine is protonated and migrates towards the cathode.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection by applying pressure (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer and filtered.
Mandatory Visualization
To facilitate a clear understanding of the procedural relationships in a method cross-validation study, the following diagrams illustrate the key workflows.
Caption: Workflow for Cross-Validation of HPLC and CE Methods.
Caption: Principles of Separation for HPLC and CE.
A Comparative Guide to the Biological Activities of (R)- and (S)-3-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of 3-Hydroxyphenylglycine (3-HPG), (R)-3-Hydroxyphenylglycine and (S)-3-Hydroxyphenylglycine. The information presented herein is supported by experimental data to assist researchers in the selection and application of these compounds for studies related to metabotropic glutamate receptors (mGluRs).
Introduction
3-Hydroxyphenylglycine is a non-proteinogenic amino acid that exists as two stereoisomers, the (R)- and (S)-enantiomers. These enantiomers exhibit distinct pharmacological profiles, primarily interacting with different subtypes of metabotropic glutamate receptors. mGluRs are G protein-coupled receptors that play crucial modulatory roles in synaptic transmission and neuronal excitability, making them important targets for drug discovery in a variety of neurological and psychiatric disorders. Understanding the differential activities of the 3-HPG enantiomers is critical for the design and interpretation of pharmacological studies.
Comparative Biological Activity
The primary biological distinction between (R)- and (S)-3-Hydroxyphenylglycine lies in their selectivity and activity at different mGluR subtypes.
(S)-3-Hydroxyphenylglycine is predominantly an agonist of group I mGluRs , with a notable activity at the mGluR1a subtype .[1][2][3] Group I mGluRs, which also include mGluR5, are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation initiates a signaling cascade involving phospholipase C (PLC), leading to phosphoinositide hydrolysis and intracellular calcium mobilization.
In contrast, (R)-3-Hydroxyphenylglycine has been shown to be an agonist at group II mGluRs , specifically mGluR2 .[4] Group II mGluRs, which also include mGluR3, are generally found on presynaptic terminals and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.
A study by Hayashi et al. (1994) reported that (S)-3HPG acted as a weak agonist for mGluR1, while the (R)-form showed no significant agonist activity at either mGluR1 or mGluR2 in their assays.[1] However, another study by Thomsen et al. (1994) identified (R)-3-hydroxyphenylglycine as an agonist at mGluR2.[4] This highlights the stereospecificity of these ligands and their importance in dissecting the function of individual mGluR subtypes.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the potency of (R)- and (S)-3-Hydroxyphenylglycine at their respective mGluR targets. It is important to note that direct side-by-side comparative studies providing EC50 or Ki values for both enantiomers at all mGluR subtypes are limited in the publicly available literature.
| Enantiomer | Target Receptor | Activity | Potency (EC50) | Reference(s) |
| (S)-3-Hydroxyphenylglycine | mGluR1a | Agonist | Data not available | [1][2] |
| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | 451 ± 93 µM | [4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
The differential receptor subtype selectivity of the (R)- and (S)-enantiomers of 3-Hydroxyphenylglycine results in the activation of distinct intracellular signaling pathways.
(S)-3-Hydroxyphenylglycine (Group I mGluR Pathway)
Activation of mGluR1 by (S)-3-Hydroxyphenylglycine initiates a signaling cascade through the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal activity.
(R)-3-Hydroxyphenylglycine (Group II mGluR Pathway)
(R)-3-Hydroxyphenylglycine activates mGluR2, which is coupled to the Gi/o protein. This activation leads to the inhibition of the enzyme adenylyl cyclase (AC). The inhibition of AC results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream proteins, often resulting in the inhibition of neurotransmitter release from the presynaptic terminal.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of 3-Hydroxyphenylglycine enantiomers.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of group I mGluR activation.
Materials:
-
HEK293 cells stably expressing the mGluR of interest (e.g., mGluR1a)
-
[³H]myo-inositol
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HEPES-buffered saline)
-
LiCl solution
-
Agonist ((S)-3-Hydroxyphenylglycine) and antagonist solutions
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate HEK293-mGluR1a cells in 24-well plates.
-
After 24 hours, replace the medium with inositol-free DMEM containing 1 µCi/ml [³H]myo-inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of the agonist ((S)-3-Hydroxyphenylglycine). For antagonist studies, pre-incubate with the antagonist for 15-30 minutes before adding the agonist.
-
Incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the assay buffer and lyse the cells with ice-cold 0.5 M perchloric acid.
-
Neutralize the lysates with KOH.
-
-
Chromatographic Separation:
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column with water and then with a solution of 60 mM sodium formate/5 mM sodium borate to remove free inositol.
-
Elute the total inositol phosphates with 1 M sodium formate/0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data are typically expressed as a percentage of the basal IP accumulation.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR1.[5][6][7]
Materials:
-
HEK293 cells stably expressing mGluR1a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Agonist ((S)-3-Hydroxyphenylglycine) solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed HEK293-mGluR1a cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist ((S)-3-Hydroxyphenylglycine) solution into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The response is often normalized to the baseline fluorescence (ΔF/F).
-
Dose-response curves can be generated to determine the EC50 of the agonist.
-
Conclusion
The enantiomers of 3-Hydroxyphenylglycine display distinct and selective biological activities at metabotropic glutamate receptors. (S)-3-Hydroxyphenylglycine acts as an agonist at group I mGluRs, particularly mGluR1, initiating the phosphoinositide hydrolysis and calcium mobilization signaling cascade. In contrast, (R)-3-Hydroxyphenylglycine is an agonist at the group II receptor, mGluR2, leading to the inhibition of adenylyl cyclase. This stereospecificity makes them valuable pharmacological tools for the selective modulation of these receptor subtypes, aiding in the elucidation of their physiological roles and their potential as therapeutic targets. Researchers should carefully consider the enantiomeric purity and specific receptor subtype activity when designing and interpreting experiments with these compounds.
References
- 1. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-3-Hydroxyphenylglycine | CAS 71301-82-1 | (S)-3H-PG | Tocris Bioscience [tocris.com]
- 4. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Resolution of (Rac)-3-Hydroxyphenylglycine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-hydroxyphenylglycine are valuable chiral building blocks in the synthesis of various pharmaceuticals. Their efficient separation from the racemic mixture is a critical step in drug development and manufacturing. This guide provides a comparative overview of different resolving agents and methods applicable to the chiral resolution of (Rac)-3-hydroxyphenylglycine and analogous compounds, supported by experimental data from published literature.
Data Summary
The selection of an appropriate resolving agent is crucial for achieving high yield and enantiomeric purity. Below is a summary of the performance of various resolving agents in the resolution of compounds structurally similar to 3-hydroxyphenylglycine. Direct comparative data for this compound is limited in the reviewed literature; therefore, data for analogous compounds are presented to guide the selection process.
| Resolving Agent | Racemic Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| D-(+)-10-Camphorsulfonic acid | DL-Phenylglycine | Water | 45.7 | 98.8 | [1][2] |
| (-)-O,O'-Dibenzoyl-D-tartaric acid | (±)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | Not specified | 71.2 (after 1h) | 97.7 (after 1h) | [3] |
| Cinchonidine | (Rac)-3-hydroxy-4-phenylbutanoic acid | Ethanol | 85 | 80 | |
| (-)-2-Amino-1,2-diphenylethanol (ADPE) | (Rac)-3-hydroxy-4-phenylbutanoic acid | Methanol | 78 | 75 |
Note: The data presented is for analogous compounds and should be considered as a guideline for the resolution of this compound. Optimization of conditions for the specific substrate is recommended.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and adapting resolution procedures. The following sections outline the methodologies for diastereomeric salt crystallization, a common and effective method for chiral resolution.
General Procedure for Diastereomeric Salt Resolution
The fundamental principle of this method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Caption: Simplified pathway of enzymatic kinetic resolution of a racemic ester.
In a typical enzymatic kinetic resolution of a racemic ester of 3-hydroxyphenylglycine, a lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.
Conclusion
The choice of a resolving agent for this compound depends on several factors, including the desired enantiomer, cost, and scalability of the process. While direct comparative data for this specific compound is scarce, the information available for structurally similar amino acids and carboxylic acids provides a valuable starting point. Chiral sulfonic acids like 10-camphorsulfonic acid, and chiral bases such as cinchonidine and its analogs, have demonstrated high efficiency in resolving related compounds. For a more environmentally friendly and highly selective approach, enzymatic kinetic resolution presents a promising alternative. It is recommended that researchers perform initial screening experiments with a variety of resolving agents and conditions to identify the optimal system for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of 3-Hydroxyphenylglycine: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Hydroxyphenylglycine (3-HPG), a non-proteinogenic amino acid, is critical for reliable study outcomes. This guide provides a comparative overview of the primary analytical methodologies for 3-HPG quantification, focusing on their performance characteristics. While direct comparative studies on 3-HPG are limited, this document extrapolates from established validation principles and data for structurally similar compounds and general amino acid analysis.
Two principal analytical techniques are widely employed for the quantification of amino acids like 3-HPG in biological matrices: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer distinct advantages in terms of sensitivity, specificity, and throughput.
Comparative Performance of Quantification Methods
The validation of an analytical method is paramount to ensure the reliability and comparability of results. Key performance parameters include accuracy, precision (repeatability and reproducibility), linearity, and sensitivity, including the Limit of Detection (LOD) and Limit of Quantification (LOQ).
The following table summarizes typical performance characteristics for the quantification of amino acids and analogous compounds, which can serve as a benchmark for methods applied to 3-HPG.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Linearity Range | 1 - 100 ng/mL | 1 - 500 ng/mL |
| Intra-assay Precision (CV%) | < 5.4%[1] | < 8.3% |
| Inter-assay Precision (CV%) | < 10.7%[1] | < 12.3% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Limit of Detection (LOD) | low nanograms on column[2] | 100 nM[3] |
| Limit of Quantification (LOQ) | ~3 g/mL[4] | 1.0 ng/mL[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This classical technique remains a robust and cost-effective method for amino acid analysis. For compounds like 3-HPG that may lack a strong native chromophore or fluorophore, a derivatization step is often necessary to enhance detection.
Sample Preparation:
-
Protein Precipitation: For biological samples, proteins are typically precipitated using an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid.
-
Derivatization: The supernatant is then subjected to a derivatization reaction. Common derivatizing agents for amino acids include:
-
Extraction: The derivatized analyte is extracted using a suitable solvent.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, often without the need for derivatization, by directly measuring the mass-to-charge ratio of the analyte and its fragments.
Sample Preparation:
-
Protein Precipitation: Similar to the HPLC method, proteins are removed from the sample.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be used for further sample clean-up and concentration of the analyte. For catecholamines and their metabolites, alumina extraction has been shown to be effective[7].
LC-MS/MS Conditions:
-
Chromatography: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used to achieve separation.
-
Ionization: Electrospray ionization (ESI) is the most common technique for amino acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of 3-HPG) and then monitoring for specific product ions after fragmentation in the collision cell. This highly selective detection method minimizes interferences from the sample matrix[8].
Visualizing the Methodologies
To better illustrate the processes, the following diagrams outline the general workflow for quantification and the logical framework for comparing these methods.
Caption: General experimental workflow for the quantification of 3-Hydroxyphenylglycine.
Caption: Logical framework for comparing analytical methods for 3-HPG quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration [frontiersin.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Evaluating the Enantiomeric Excess of 3-Hydroxyphenylglycine
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of 3-Hydroxyphenylglycine depends on several factors, including sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of HPLC, GC, and CE for the enantioseparation of chiral amino acids and phenylglycine derivatives.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential interaction of volatile enantiomer derivatives with a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. |
| Sample Derivatization | Often not required for polar compounds like amino acids. | Typically required to increase volatility and thermal stability (e.g., esterification and acylation). | Generally not required. |
| Common Chiral Selectors | Polysaccharide-based (cellulose, amylose), protein-based, cyclodextrin-based, crown ethers. | Chiral cyclodextrin derivatives. | Cyclodextrins (native and derivatized), chiral crown ethers, macrocyclic antibiotics. |
| Advantages | Wide applicability, high resolution, preparative scale possible, robust and reproducible.[1][2] | High efficiency and resolution, sensitive detectors (e.g., MS).[3] | High efficiency, low sample and reagent consumption, rapid method development.[4] |
| Disadvantages | Higher solvent consumption, potential for peak broadening. | Derivatization can be time-consuming and introduce errors, limited to thermally stable and volatile compounds. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. |
| Typical Resolution (Rs) | > 1.5 for baseline separation. | > 1.5 for baseline separation. | Can achieve very high resolution. |
| Limit of Detection (LOD) | pmol to nmol range. | pg to pmol range. | fmol to pmol range. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phenylglycine and its analogs and should be optimized for 3-Hydroxyphenylglycine.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of 3-Hydroxyphenylglycine using a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: Chiral crown ether-based column (e.g., CROWNPAK CR(+)) or a polysaccharide-based column (e.g., Chiralcel OD-H).
Reagents:
-
Perchloric acid (HClO₄), analytical grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
3-Hydroxyphenylglycine standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of aqueous perchloric acid (pH 1.0 to 2.0). The organic modifier, such as methanol, can be added if necessary to optimize retention and resolution.
-
Sample Preparation: Dissolve the 3-Hydroxyphenylglycine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiral crown ether column.
-
Mobile Phase: Aqueous HClO₄ (pH 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. A study on the resolution of various phenylglycines on a chiral crown ether column demonstrated that most were well-separated with significant separation factors.[5]
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of 3-Hydroxyphenylglycine after derivatization.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEXsm).
Reagents:
-
Anhydrous HCl in isopropanol (3 M).
-
Trifluoroacetic anhydride (TFAA).
-
Dichloromethane, analytical grade.
-
3-Hydroxyphenylglycine standard.
Procedure:
-
Derivatization:
-
Esterification: Place the dried sample in a vial and add 1 mL of 3 M HCl in isopropanol. Heat at 100 °C for 45 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 0.5 mL of dichloromethane and 0.2 mL of TFAA to the residue. Heat at 60 °C for 15 minutes. Evaporate the solvent and redissolve the derivative in a suitable solvent for injection.
-
-
GC Conditions:
-
Column: Chiral capillary column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection: 1 µL, splitless mode.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the derivatized enantiomers. A comprehensive two-dimensional GC method has been proposed for the resolution and quantification of various amino acid enantiomers as their N-trifluoroacetyl-O-methyl ester derivatives, achieving accurate determination of enantiomeric excess.[3]
Chiral Capillary Electrophoresis (CE)
Objective: To achieve enantioseparation of 3-Hydroxyphenylglycine using a chiral selector in the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
Reagents:
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic).
-
Chiral Selector: Sulfated-β-cyclodextrin.
-
Sodium hydroxide and phosphoric acid for pH adjustment.
-
3-Hydroxyphenylglycine standard.
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a phosphate buffer (e.g., 50 mM) and add the chiral selector, sulfated-β-cyclodextrin, at a concentration of 1-5% (w/v). Adjust the pH of the BGE to a suitable value (e.g., pH 2.5-4.5) with phosphoric acid or sodium hydroxide.
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the BGE. Between runs, rinse with the BGE.
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d.
-
BGE: 50 mM phosphate buffer containing 3% (w/v) sulfated-β-cyclodextrin, pH 3.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm.
-
-
Data Analysis: Determine the migration times of the two enantiomers and calculate the enantiomeric excess from their peak areas. Capillary electrophoresis is a versatile and flexible technique for analytical enantioseparations due to the large variety of chiral selectors and different operation modes.[4]
Visualizations
Experimental Workflow
The general workflow for determining the enantiomeric excess of 3-Hydroxyphenylglycine using chromatographic or electrophoretic methods is depicted below.
Caption: General workflow for enantiomeric excess determination.
Signaling Pathway of 3-Hydroxyphenylglycine via mGluR1
3-Hydroxyphenylglycine and its analogs act as agonists at group I metabotropic glutamate receptors (mGluR1), which are Gq-protein coupled receptors. Their activation initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of (Rac)-3-Hydroxyphenylglycine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds like (Rac)-3-Hydroxyphenylglycine are paramount for laboratory safety and environmental protection. Adherence to established protocols is crucial to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[5][6] For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound is a solid; collect all waste, including contaminated materials like weighing paper, filter paper, and spatulas, in this designated container.[5]
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.[5][8]
2. Container Selection and Management:
-
Use a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) container.[5][9]
-
The container must be in good condition and have a tightly sealing lid to prevent leaks or spills.[9]
-
Keep the container closed at all times except when adding waste.[9]
3. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[8]
-
Ensure the storage area is inaccessible to unauthorized personnel.
4. Disposal Request and Collection:
-
Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1][3]
-
Arrange for collection by a licensed hazardous waste disposal company.[10]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE.[1] Evacuate personnel from the immediate area if necessary.
-
Containment and Clean-up: Avoid dust formation.[1][8] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][8] Do not let the chemical enter the environment.[1][8]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling solid chemical waste is consistently outlined. The key steps involve careful collection, segregation, and containment of the waste material and any contaminated items, followed by disposal through a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling (Rac)-3-Hydroxyphenylglycine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (Rac)-3-Hydroxyphenylglycine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Goggles (European standard - EN 166) or tightly fitting safety goggles with side-shields.[1][3] | To protect against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Protective, chemical-impermeable gloves (e.g., nitrile rubber).[1][3][4] | To prevent skin contact which can cause irritation.[1][2] Gloves must be inspected before use.[3] |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat or coveralls should be worn.[5] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] For large-scale operations, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][3] | To prevent respiratory tract irritation from dust or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
